1,2-Dioleoyl-3-arachidoylglycerol
説明
特性
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H110O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h26-27,30-31,56H,4-25,28-29,32-55H2,1-3H3/b30-26-,31-27- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKGKULDMWLHEK-VUGPWPOLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H110O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188497 | |
| Record name | 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
915.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77145-65-4 | |
| Record name | 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77145-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation of 1,2-Dioleoyl-3-arachidoylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-arachidoylglycerol is a mixed-acid triacylglycerol (TAG) composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one arachidic acid molecule at the sn-3 position. The precise structural determination of such TAGs is crucial for understanding their metabolic fate, physicochemical properties, and potential roles in biological systems. This technical guide provides an in-depth overview of the core methodologies employed for the structural elucidation of this compound, including detailed experimental protocols and data interpretation.
Mass Spectrometry for Molecular Weight and Fatty Acid Composition
Mass spectrometry (MS) is a cornerstone technique for the analysis of triacylglycerols, providing information on the molecular weight and the constituent fatty acids. Electrospray ionization (ESI) is a soft ionization technique commonly used for TAG analysis, typically yielding protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium [M+NH4]+.
Experimental Protocol: HPLC-ESI-MS/MS
Objective: To determine the molecular weight and identify the fatty acid composition of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
ESI source
-
Tandem mass spectrometer (e.g., QqQ, Q-TOF)
Procedure:
-
Sample Preparation: Dissolve 1 mg of the TAG sample in 1 mL of a chloroform/methanol (2:1, v/v) mixture. Further dilute the stock solution to a working concentration of 10 µg/mL in the initial mobile phase.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
MS Scan Range: m/z 300-1200.
-
MS/MS Analysis: Select the precursor ion corresponding to the [M+NH4]+ adduct of the TAG for collision-induced dissociation (CID). Use a collision energy of 25-35 eV.
-
Data Presentation: Expected MS and MS/MS Fragmentation
The analysis of this compound by ESI-MS is expected to yield the following primary ions:
| Ion Type | Calculated m/z |
| [M+H]+ | 935.8 |
| [M+NH4]+ | 952.8 |
| [M+Na]+ | 957.8 |
Upon collision-induced dissociation (CID) of the [M+NH4]+ precursor ion (m/z 952.8), the primary fragmentation pathway is the neutral loss of the fatty acid chains as carboxylic acids. This results in the formation of diacylglycerol-like fragment ions.
| Fragment Ion | Description | Calculated m/z |
| [M+NH4 - C18H34O2]+ | Loss of Oleic Acid | 672.6 |
| [M+NH4 - C20H40O2]+ | Loss of Arachidic Acid | 640.6 |
The relative intensities of these fragment ions can provide initial clues about the fatty acid composition.
Regiospecific Analysis by Enzymatic Hydrolysis and ¹³C NMR Spectroscopy
Determining the specific positions (sn-1, sn-2, and sn-3) of the fatty acids on the glycerol backbone requires regiospecific analysis. A combination of enzymatic hydrolysis and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach for this purpose.
Experimental Protocol: Pancreatic Lipase Hydrolysis
Pancreatic lipase is known to selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions of triacylglycerols.[1][2]
Objective: To generate 2-monoacylglycerols and free fatty acids from the sn-1 and sn-3 positions of this compound.
Materials:
-
Porcine pancreatic lipase
-
Tris-HCl buffer (1 M, pH 8.0)
-
Bile salts (e.g., sodium taurocholate)
-
Calcium chloride (CaCl2) solution
-
Diethyl ether
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
Developing solvent: Hexane/Diethyl ether/Acetic acid (70:30:1, v/v/v)
Procedure:
-
Emulsification: Emulsify 10 mg of this compound in 2 mL of Tris-HCl buffer containing 5 mM CaCl2 and 2 mM bile salts by sonication.
-
Enzymatic Reaction: Add 1 mg of pancreatic lipase to the emulsion and incubate at 37°C with shaking for 10-15 minutes.
-
Reaction Quenching: Stop the reaction by adding 1 mL of 6 M HCl.
-
Lipid Extraction: Extract the lipids from the reaction mixture three times with 5 mL of diethyl ether.
-
Product Separation: Evaporate the pooled ether extracts under a stream of nitrogen. Redissolve the residue in a small volume of chloroform and apply to a TLC plate. Develop the plate in the specified solvent system.
-
Product Identification and Isolation: Visualize the separated lipid classes (monoacylglycerols, diacylglycerols, free fatty acids, and unreacted triacylglycerols) by spraying with a suitable reagent (e.g., 2',7'-dichlorofluorescein) and viewing under UV light. Scrape the band corresponding to the 2-monoacylglycerol for further analysis.
¹³C NMR Spectroscopy for Positional Analysis
¹³C NMR spectroscopy is a non-destructive technique that can differentiate between fatty acids at the sn-2 and the sn-1/3 positions of the glycerol backbone based on the chemical shifts of the carbonyl and olefinic carbons.
Objective: To confirm the positions of the oleic and arachidic acid moieties.
Instrumentation:
-
High-field NMR spectrometer (e.g., 100 MHz for ¹³C)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 50-100 mg of the intact this compound in 0.7 mL of deuterated chloroform (CDCl3).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 5-10 seconds) to ensure quantitative analysis.
-
Spectral Analysis: Analyze the chemical shifts of the carbonyl carbons (δ 172-174 ppm) and the olefinic carbons of oleic acid (δ 127-131 ppm).
Data Presentation: Expected ¹³C NMR Chemical Shifts
The chemical shifts in ¹³C NMR are sensitive to the position of the acyl chain on the glycerol backbone. For this compound, the following patterns are expected:
| Carbon Atom | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl (C=O) | ~173.2 | Oleic acid at sn-1 |
| Carbonyl (C=O) | ~172.8 | Oleic acid at sn-2 |
| Carbonyl (C=O) | ~173.2 | Arachidic acid at sn-3 |
| Olefinic (-CH=CH-) | ~129.7, ~130.0 | Oleic acid at sn-1 |
| Olefinic (-CH=CH-) | ~129.9, ~130.2 | Oleic acid at sn-2 |
| Glycerol C1, C3 | ~62.1 | |
| Glycerol C2 | ~69.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The key diagnostic signals are the distinct chemical shifts for the carbonyl and olefinic carbons of the fatty acid at the sn-2 position compared to the sn-1/3 positions. The presence of signals corresponding to oleic acid in both the sn-1/3 and sn-2 regions, and a signal for a saturated fatty acid (arachidic acid) only in the sn-1/3 region, would confirm the 1,2-Dioleoyl-3-arachidoyl structure.
Proposed Metabolic Pathway
The structural features of this compound suggest a potential role as a precursor in metabolic pathways, particularly in the formation of endocannabinoids. A plausible pathway involves the sequential action of two lipases.
Workflow for the Proposed Metabolic Conversion
Caption: Proposed metabolic pathway of this compound.
Description of the Signaling Pathway
-
Initial Hydrolysis by Triacylglycerol Lipase: Adipose triglyceride lipase (ATGL) or another triacylglycerol lipase with a preference for the sn-1/3 positions would initiate the breakdown. In this case, the lipase would cleave the arachidic acid from the sn-3 position of this compound.
-
Formation of 1,2-Dioleoyl-glycerol: The product of this initial hydrolysis is the diacylglycerol (DAG), 1,2-Dioleoyl-glycerol, and a free arachidic acid molecule.
-
Action of Diacylglycerol Lipase: 1,2-Dioleoyl-glycerol can then serve as a substrate for diacylglycerol lipase (DAGL). DAGL is known to preferentially hydrolyze the fatty acid at the sn-1 position of DAGs.
-
Generation of a Monoacylglycerol: The action of DAGL on 1,2-Dioleoyl-glycerol would release oleic acid from the sn-1 position, resulting in the formation of 2-Oleoyl-glycerol. 2-Oleoyl-glycerol is a known endocannabinoid and a signaling molecule.
This proposed pathway highlights how the specific structure of this compound can lead to the generation of bioactive lipids.
Experimental Workflow for Structural Elucidation
The comprehensive structural elucidation of this compound follows a logical workflow, integrating the techniques described above.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a multi-step process that relies on the synergistic use of mass spectrometry, enzymatic hydrolysis, and NMR spectroscopy. By following the detailed protocols and data interpretation guidelines presented in this technical guide, researchers can confidently determine the molecular structure of this and other mixed-acid triacylglycerols. This detailed structural information is paramount for advancing our understanding of lipid metabolism and for the development of novel therapeutics targeting lipid-related pathways.
References
The In Vivo Metabolic Odyssey of 1,2-Dioleoyl-3-arachidoylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the in vivo metabolic pathway of 1,2-Dioleoyl-3-arachidoylglycerol (OAG), a mixed-acid triacylglycerol (TAG). Given the scarcity of direct research on this specific molecule, this document synthesizes information from the broader understanding of triacylglycerol metabolism, with a particular focus on the fates of its constituent fatty acids: oleic acid and arachidonic acid. The metabolic journey of OAG is critical for understanding its physiological roles, potential as a therapeutic agent, and implications in various disease states.
Overview of Triacylglycerol Metabolism
Triacylglycerols are the primary form of energy storage in eukaryotes. Their metabolism is a dynamic process involving synthesis (lipogenesis) and breakdown (lipolysis), tightly regulated by the energetic needs of the organism. The general pathway for TAG metabolism provides a framework for understanding the fate of this compound.
The biosynthesis of TAGs primarily occurs through the Kennedy pathway, starting with the acylation of glycerol-3-phosphate.[1] Conversely, the breakdown of TAGs is initiated by lipases, which sequentially remove fatty acids from the glycerol backbone.
The Metabolic Pathway of this compound
The metabolism of this compound can be conceptualized in four main stages: absorption, distribution, enzymatic degradation, and the subsequent fate of its constituents.
Digestion and Absorption
Following oral ingestion, this compound, like other dietary TAGs, undergoes hydrolysis in the gastrointestinal tract. Pancreatic lipase, in conjunction with colipase, is the primary enzyme responsible for this process. It preferentially hydrolyzes the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone.
In the case of this compound, this would result in the release of one molecule of oleic acid (from the sn-1 position) and one molecule of arachidonic acid (from the sn-3 position), yielding 2-oleoyl-monoacylglycerol . Alternatively, if only the sn-1 position is hydrolyzed, the product would be 2-oleoyl-3-arachidoyl-diacylglycerol , and if only the sn-3 position is hydrolyzed, 1,2-dioleoyl-glycerol would be formed. Carboxyl ester lipase (CEL) can also contribute to the hydrolysis of TAGs and diacylglycerols containing long-chain polyunsaturated fatty acids.[2]
The resulting free fatty acids (oleic acid and arachidonic acid) and monoacylglycerols are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified back into triacylglycerols and packaged into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream.
Distribution and Storage
Chylomicrons circulate throughout the body, delivering the re-synthesized TAGs to various tissues. Lipoprotein lipase (LPL), located on the surface of capillary endothelial cells in adipose tissue, cardiac muscle, and skeletal muscle, hydrolyzes the TAGs within the chylomicrons.[3] This releases fatty acids and glycerol, which can then be taken up by the surrounding cells.
In periods of energy excess, the released oleic acid and arachidonic acid will be re-esterified into TAGs and stored in lipid droplets within adipocytes. In other tissues, such as the liver, they can be incorporated into phospholipids or other lipids.
Lipolysis and Fatty Acid Release
During periods of energy demand, such as fasting or exercise, stored this compound in adipose tissue is mobilized. This process, known as lipolysis, is primarily regulated by hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).[3]
ATGL initiates lipolysis by hydrolyzing a fatty acid from the TAG, followed by the action of HSL, which primarily acts on the resulting diacylglycerol. Finally, monoacylglycerol lipase (MGL) hydrolyzes the remaining monoacylglycerol to release the last fatty acid and a glycerol molecule.[1] The released oleic and arachidonic acids can then enter the circulation, bound to albumin, and be transported to other tissues for energy production via β-oxidation or for the synthesis of signaling molecules.
Metabolic Fate of Constituent Fatty Acids
-
Oleic Acid: As a monounsaturated fatty acid, oleic acid is a major source of energy for many tissues through β-oxidation. It is also a key component of membrane phospholipids, influencing membrane fluidity.
-
Arachidonic Acid: This polyunsaturated fatty acid is a crucial precursor for the synthesis of a wide range of bioactive lipid mediators known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[4] The release of arachidonic acid from the sn-2 position of phospholipids by phospholipase A2 is a key regulatory step in the inflammatory response. Arachidonic acid can also be stored in triglycerides in various cells, including endothelial cells and macrophages.[4][5]
Key Enzymes in the Metabolism of this compound
A number of enzymes are pivotal in the metabolic processing of this compound.
| Enzyme | Role | Location |
| Pancreatic Lipase | Hydrolyzes dietary TAGs at sn-1 and sn-3 positions in the small intestine. | Small Intestine |
| Carboxyl Ester Lipase (CEL) | Aids in the hydrolysis of TAGs and DAGs containing long-chain polyunsaturated fatty acids.[2] | Small Intestine |
| Lipoprotein Lipase (LPL) | Hydrolyzes TAGs in circulating chylomicrons and VLDL, releasing fatty acids for tissue uptake.[3] | Capillary Endothelium |
| Adipose Triglyceride Lipase (ATGL) | Initiates the hydrolysis of stored TAGs in adipocytes. | Adipocytes |
| Hormone-Sensitive Lipase (HSL) | Hydrolyzes diacylglycerols to monoacylglycerols during lipolysis.[3] | Adipocytes |
| Monoacylglycerol Lipase (MGL) | Completes the final step of lipolysis by hydrolyzing monoacylglycerols.[1] | Various Tissues |
| Acyl-CoA Synthetases | Activate fatty acids by converting them to their CoA esters, a prerequisite for most metabolic pathways. | Various Tissues |
| Glycerol-3-phosphate acyltransferase (GPAT) | Catalyzes the initial step in TAG synthesis.[6] | Endoplasmic Reticulum, Mitochondria |
| 1-acylglycerol-3-phosphate acyltransferase (AGPAT) | Adds the second fatty acid in TAG synthesis.[6] | Endoplasmic Reticulum |
| Phosphatidic acid phosphatase (PAP) | Converts phosphatidic acid to diacylglycerol.[6] | Endoplasmic Reticulum |
| Diacylglycerol acyltransferase (DGAT) | Catalyzes the final step of TAG synthesis.[6] | Endoplasmic Reticulum |
Visualizing the Metabolic Pathways and Experimental Workflows
Hypothesized Metabolic Pathway of this compound
Caption: Hypothesized metabolic pathway of this compound in vivo.
Experimental Workflow for Studying OAG Metabolism
Caption: A generalized experimental workflow for in vivo studies of OAG metabolism.
Detailed Experimental Protocol: In Vivo Metabolism Study
The following is a generalized protocol for investigating the in vivo metabolism of this compound using a radiolabeled tracer in a rodent model.
Objective: To determine the absorption, distribution, and metabolic fate of this compound following oral administration.
Materials:
-
Radiolabeled 1,2-Dioleoyl-3-[1-¹⁴C]arachidoylglycerol.
-
Experimental animals (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
Oral gavage needles.
-
Metabolic cages for collection of urine and feces.
-
Anesthetic (e.g., isoflurane).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Dissection tools.
-
Liquid nitrogen.
-
Lipid extraction solvents (e.g., chloroform, methanol).
-
Thin-layer chromatography (TLC) plates and developing chambers.
-
High-performance liquid chromatography (HPLC) system with a radiodetector.
-
Liquid scintillation counter and vials.
Procedure:
-
Animal Acclimation: Acclimate rats to individual metabolic cages for 3 days prior to the experiment. Provide standard chow and water ad libitum.
-
Dosing: Fast animals for 12 hours overnight. Prepare a dosing solution of radiolabeled OAG in a suitable vehicle (e.g., corn oil). Administer a single dose via oral gavage.
-
Sample Collection:
-
Blood: Collect blood samples (approx. 100 µL) from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Urine and Feces: Collect urine and feces at 24-hour intervals for the duration of the study (e.g., 72 hours).
-
Tissue Harvest: At the final time point (e.g., 24 or 72 hours), euthanize the animals by CO₂ asphyxiation followed by cervical dislocation. Dissect and collect major organs and tissues (liver, adipose tissue, heart, muscle, brain, intestine, etc.). Rinse tissues with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store all samples at -80°C until analysis.
-
-
Sample Processing:
-
Blood: Separate plasma by centrifugation.
-
Tissues: Homogenize frozen tissues in a suitable buffer.
-
-
Lipid Extraction: Perform a total lipid extraction from plasma, tissue homogenates, and homogenized feces using the Bligh and Dyer method (chloroform:methanol:water).
-
Analysis of Radioactivity:
-
Total Radioactivity: Measure the total radioactivity in an aliquot of each sample (plasma, urine, tissue homogenates) using a liquid scintillation counter to determine overall distribution.
-
Metabolite Profiling:
-
Separate the lipid extracts into different lipid classes (TAG, DAG, MAG, FFA, phospholipids) using TLC or HPLC.
-
Scrape the corresponding bands from the TLC plate or collect fractions from the HPLC.
-
Quantify the radioactivity in each fraction using a liquid scintillation counter to determine the metabolic fate of the radiolabeled arachidonic acid.
-
-
-
Data Analysis:
-
Calculate the concentration of radioactivity in blood/plasma over time to determine pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Determine the percentage of the administered dose recovered in each tissue, urine, and feces.
-
Express the distribution of radioactivity among different lipid classes within each tissue as a percentage of the total radioactivity in that tissue.
-
Conclusion
The in vivo metabolism of this compound is a complex process governed by the well-established pathways of triacylglycerol digestion, absorption, transport, storage, and lipolysis. While direct experimental data on this specific molecule is limited, its metabolic fate can be reliably inferred from the known behavior of its constituent fatty acids, oleic acid and arachidonic acid. The oleoyl moieties primarily serve as an energy source, while the arachidonoyl moiety is a key precursor for potent signaling molecules. Further research, following protocols such as the one outlined, is necessary to fully elucidate the unique physiological and pharmacological properties of this compound.
References
- 1. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of triacylglycerol arachidonic and linoleic acid ester bonds by human pancreatic lipase and carboxyl ester lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 4. mdpi.com [mdpi.com]
- 5. Role of triglycerides in endothelial cell arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triacylglycerol metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1,2-Dioleoyl-3-arachidoylglycerol in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dioleoyl-3-arachidoylglycerol is a complex triacylglycerol (TAG) positioned at the intersection of energy storage and cellular signaling. Composed of two oleic acid moieties and one arachidonic acid molecule, its metabolic fate dictates the release of potent bioactive lipids. This technical guide provides an in-depth analysis of the structure, metabolism, and signaling roles of this compound. We will explore its enzymatic breakdown, the subsequent generation of critical second messengers, and the downstream signaling cascades they initiate. This document also includes structured quantitative data, detailed experimental protocols for studying similar complex lipids, and visualizations of the key metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: Structure and Significance
This compound is a triacylglycerol with oleic acid (an omega-9 monounsaturated fatty acid) at the sn-1 and sn-2 positions and arachidonic acid (an omega-6 polyunsaturated fatty acid) at the sn-3 position of the glycerol backbone.[1] This specific arrangement of fatty acids makes it a potential precursor for a variety of bioactive lipid mediators. While triacylglycerols are primarily known for their role in energy storage within lipid droplets, the presence of arachidonic acid suggests a significant role in cellular signaling.[2][3][4] The metabolic processing of this TAG can release arachidonic acid for eicosanoid synthesis or generate diacylglycerol species that act as second messengers.
Metabolic Pathways of this compound
The metabolic journey of this compound is primarily governed by the action of various lipases, which exhibit regioselectivity in their hydrolysis of the ester bonds. The differential cleavage of fatty acids from the glycerol backbone generates distinct metabolic intermediates with unique biological activities.
Enzymatic Hydrolysis
Several classes of lipases can hydrolyze this compound:
-
Pancreatic Lipase (PL): In the context of dietary lipids, pancreatic lipase, in concert with colipase, primarily hydrolyzes the sn-1 and sn-3 positions of triacylglycerols.[5][6] For this compound, this would lead to the release of oleic acid and arachidonic acid, generating 2-oleoylglycerol.
-
Lipoprotein Lipase (LPL): LPL, located on the surface of endothelial cells, hydrolyzes TAGs in circulating lipoproteins. Its action would release the fatty acids for uptake by tissues.
-
Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL): Within adipocytes and other cells, these intracellular lipases mobilize stored TAGs. ATGL shows high specificity for the first ester bond, while HSL can hydrolyze TAGs, DAGs, and MAGs.
-
Carboxyl Ester Lipase (CEL): This enzyme can hydrolyze the ester bonds of various lipids, including TAGs and DAGs containing long-chain polyunsaturated fatty acids.[5][6]
-
Triacylglycerol Lipases Liberating Arachidonic Acid: Specific triacylglycerol lipases have been identified that can release arachidonic acid from TAGs, suggesting a regulated pathway for providing this precursor for prostaglandin synthesis.[7][8]
The initial hydrolysis of this compound can produce two key diacylglycerol (DAG) intermediates:
-
1,2-Dioleoyl-sn-glycerol: Formed by the removal of arachidonic acid from the sn-3 position.
-
2-Oloeyl-3-arachidonoyl-sn-glycerol or 1-Oloeyl-3-arachidonoyl-sn-glycerol: Formed by the removal of oleic acid from the sn-1 or sn-2 position, respectively.
These DAGs can be further metabolized by DAG lipases (DAGL) or serve as signaling molecules.
Signaling Roles of Metabolic Products
The true significance of this compound in cellular function lies in the bioactivity of its hydrolysis products.
Arachidonic Acid and Eicosanoid Signaling
The release of arachidonic acid is a critical event, as it is the precursor to a vast array of signaling molecules collectively known as eicosanoids. This process is initiated by the action of phospholipases or, in this case, triacylglycerol lipases.
Once liberated, arachidonic acid can be metabolized by three main enzymatic pathways:
-
Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenases (LOX): Generate leukotrienes and lipoxins, involved in inflammation and immune responses.
-
Cytochrome P450 (CYP450) monooxygenases: Produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in vasodilation and inflammation.
Diacylglycerol and Endocannabinoid Signaling
The diacylglycerol intermediates produced from the hydrolysis of this compound are also potent signaling molecules.
-
1,2-Dioleoyl-sn-glycerol: This DAG is a well-known activator of Protein Kinase C (PKC) isoforms, which are involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.
-
Generation of 2-Arachidonoylglycerol (2-AG): If hydrolysis of a TAG containing arachidonic acid at the sn-2 position occurs at the sn-1 and sn-3 positions, the resulting 2-arachidonoyl-containing diacylglycerol can be a substrate for diacylglycerol lipase (DAGL), leading to the formation of 2-arachidonoylglycerol (2-AG).[9][10] 2-AG is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2, forming a crucial part of the endocannabinoid system.[10][11][12] The endocannabinoid system is a key regulator of neurotransmission, inflammation, appetite, and pain.[13][14]
The degradation of 2-AG is primarily carried out by monoacylglycerol lipase (MAGL), which hydrolyzes it into arachidonic acid and glycerol.[9][15]
Quantitative Data
Direct quantitative data for this compound is scarce in the literature. However, data from studies on related lipids can provide valuable context.
Table 1: Representative Lipase Activity on Arachidonic Acid-Containing Lipids
| Enzyme | Substrate | Product Measured | Relative Activity/Rate | Reference Context |
| Human Pancreatic Lipase | [3H]Arachidonic acid-labeled chylomicrons | [3H] in 1,2-X-diacylglycerol | Markedly exceeded that of [14C]linoleic acid | Demonstrates preferential hydrolysis leading to arachidonic acid-containing DAGs.[5][6] |
| Triacylglycerol Lipase | Triarachidonin | Prostaglandin E2 production | Dose-dependent increase | Shows that released arachidonic acid from a TAG is available for eicosanoid synthesis.[8] |
| Monoacylglycerol Lipase (MAGL) | 2-Arachidonoylglycerol | 2-AG hydrolysis | ~85% of total 2-AG hydrolysis in mouse brain | Highlights MAGL as the primary enzyme for 2-AG degradation.[12] |
Table 2: Representative Receptor Activation by Metabolites
| Metabolite | Receptor | Assay | EC50 / Ki | Reference Context |
| 2-Arachidonoylglycerol | Human CB1 | [35S]GTPγS binding | 520 nM (EC50) | Demonstrates potent activation of the CB1 receptor. |
| 2-Arachidonoylglycerol | Human CB2 | [35S]GTPγS binding | 140 nM (EC50) | Shows potent activation of the CB2 receptor. |
Experimental Protocols
Investigating the metabolic fate and signaling roles of this compound requires a combination of biochemical and analytical techniques.
In Vitro Lipase Hydrolysis Assay
Objective: To determine the susceptibility of this compound to hydrolysis by a specific lipase and to identify the resulting products.
Methodology:
-
Substrate Preparation: Synthesize or procure this compound. For tracking, radiolabeling ([3H] or [14C]) of one of the fatty acid moieties can be employed. The substrate is typically emulsified in a buffer containing a detergent like Triton X-100 or bile salts.
-
Enzyme Reaction: Incubate the purified lipase (e.g., pancreatic lipase, MAGL) with the substrate emulsion at a controlled temperature (e.g., 37°C) and pH.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., a mixture of chloroform/methanol/acetic acid).
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.
-
Product Analysis: Separate the lipid classes (TAG, DAG, MAG, free fatty acids) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: If radiolabeled substrates are used, scrape the corresponding spots from the TLC plate and quantify using liquid scintillation counting. For non-labeled substrates, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify the fatty acids and acylglycerols.
Cellular Uptake and Metabolism
Objective: To track the uptake and metabolic conversion of this compound in a cellular model.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., adipocytes, hepatocytes, neurons) to confluence.
-
Labeling: Incubate the cells with radiolabeled this compound for various time periods.
-
Washing: Wash the cells thoroughly with ice-cold buffer to remove any unincorporated substrate.
-
Cell Lysis and Lipid Extraction: Lyse the cells and perform a total lipid extraction.
-
Analysis: Separate and quantify the radiolabeled lipids in different cellular lipid pools (e.g., triacylglycerols, phospholipids, diacylglycerols, free fatty acids) using TLC or HPLC followed by scintillation counting.
Quantification of Metabolites by LC-MS/MS
Objective: To accurately quantify the levels of this compound and its metabolites (e.g., arachidonic acid, 2-AG) in biological samples.
Methodology:
-
Sample Preparation: Homogenize tissues or collect biofluids. Add a mixture of deuterated internal standards for each analyte to be quantified.
-
Lipid Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the lipids.
-
Chromatographic Separation: Use a reverse-phase HPLC or UHPLC column to separate the different lipid species.
-
Mass Spectrometry Analysis: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored for high selectivity and sensitivity.
-
Quantification: Generate calibration curves using authentic standards to determine the absolute concentration of each analyte in the sample.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Expanding roles for lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptive and maladaptive roles of lipid droplets in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of triacylglycerol arachidonic and linoleic acid ester bonds by human pancreatic lipase and carboxyl ester lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Characterization of a triacylglycerol lipase that liberates arachidonic acid from bovine chromaffin cells during secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triacylglycerol lipase-mediated release of arachidonic acid for renal medullary prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 11. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoids and endocannabinoids in metabolic disorders with focus on diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endocannabinoids and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endocannabinoids, Related Compounds and Their Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Characterization of Novel Triacylglycerols: A Methodological Overview
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols are a major class of lipids that serve as the primary form of energy storage in eukaryotes. Beyond their role in metabolism, specific TAG species can have unique biological activities and potential as therapeutic targets or biomarkers. The identification and characterization of novel TAGs, such as 1,2-Dioleoyl-3-arachidoylglycerol, is a critical endeavor in lipidomics and drug discovery. This technical guide outlines the modern experimental workflows and analytical techniques used to discover, isolate, and characterize novel TAGs from complex biological samples.
Discovery and Isolation Workflow for Novel Triacylglycerols
The process of identifying a novel triacylglycerol involves a multi-step approach that begins with sample preparation and extraction, followed by chromatographic separation and mass spectrometric identification.
Experimental Protocols
A common method for extracting total lipids from a biological sample is the Folch or Bligh-Dyer method.
-
Homogenization: Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.
-
Phase Separation: Add saline solution to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.
-
Isolation: Carefully collect the lower chloroform phase.
-
Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
Non-aqueous reversed-phase (NARP) HPLC is a powerful technique for separating TAG species.[1]
-
Sample Preparation: Re-dissolve the lipid extract in a suitable solvent, such as a mixture of the initial mobile phase (e.g., acetonitrile/2-propanol).[1] Filter the sample through a 0.2 µm PTFE syringe filter.[1]
-
HPLC System: Utilize an HPLC system with a C18 column.[2]
-
Mobile Phase: Employ a gradient elution with a binary solvent system, such as acetonitrile and isopropanol. The specific gradient will depend on the complexity of the sample.
-
Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer for detection.
-
Fraction Collection: Collect fractions corresponding to peaks of interest for further analysis.
Structural Elucidation and Quantification
Mass Spectrometry
Mass spectrometry (MS) is indispensable for the structural elucidation and quantification of TAGs.[3] Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for TAG analysis.
-
Interface HPLC to MS: Couple the outlet of the HPLC system to the APCI source of the mass spectrometer.
-
Ionization: Use positive ion mode for APCI.
-
MS Analysis: Perform full scan analysis to determine the molecular weights of the eluting compounds. The protonated molecule [M+H]+ is often observed.
-
Tandem MS (MS/MS): To determine the fatty acid composition, perform tandem MS on the protonated molecular ion. The fragmentation pattern will show neutral losses of the individual fatty acid chains, allowing for their identification.
Data Presentation
Quantitative data obtained from HPLC-MS analysis should be summarized in tables for clear interpretation.
Table 1: HPLC-MS Data for a Hypothetical Novel Triacylglycerol
| Parameter | Value |
| HPLC Retention Time (min) | 25.4 |
| [M+H]+ (m/z) | 885.7 |
| Predicted Molecular Formula | C57H100O6 |
| MS/MS Fragments (m/z) | 603.5 (Loss of Oleic Acid) |
| 577.5 (Loss of Arachidonic Acid) | |
| Relative Abundance (%) | 1.2 (in total lipid extract) |
Case Study: Elucidation of the 2-Arachidonoylglycerol (2-AG) Signaling Pathway
While this compound's specific signaling roles are not defined, the study of the endocannabinoid 2-arachidonoylglycerol (2-AG) provides an excellent example of how the biological function of a novel lipid is elucidated.[4][5] 2-AG is a monoacylglycerol that acts as a key signaling molecule in the central nervous system.[5]
The 2-AG Signaling Pathway
2-AG is synthesized "on-demand" in response to neuronal stimulation.[6] It acts as a retrograde messenger, traveling from the postsynaptic neuron to the presynaptic neuron to modulate neurotransmitter release.[7]
-
Synthesis: Increased intracellular calcium and activation of G-protein coupled receptors in the postsynaptic neuron activate Phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce diacylglycerol (DAG).[8] Diacylglycerol lipase (DAGL) then hydrolyzes DAG to form 2-AG.[4]
-
Retrograde Transmission: 2-AG is released from the postsynaptic membrane and travels across the synaptic cleft.
-
Receptor Binding: 2-AG binds to and activates cannabinoid receptor 1 (CB1) on the presynaptic terminal.[7]
-
Modulation of Neurotransmission: Activation of CB1 receptors leads to the inhibition of neurotransmitter release from the presynaptic neuron.[7]
-
Degradation: 2-AG signaling is terminated by its hydrolysis by monoacylglycerol lipase (MAGL) in the presynaptic neuron.[4]
Conclusion
The discovery and characterization of novel triacylglycerols is a complex but vital area of research. While specific information on this compound is limited, the methodologies outlined in this guide provide a robust framework for the identification, quantification, and structural elucidation of new TAG species. The case study of 2-AG highlights the subsequent steps required to understand the biological significance and signaling pathways of a newly identified lipid molecule. Continued advancements in chromatographic and mass spectrometric techniques will undoubtedly accelerate the discovery of novel TAGs and their roles in health and disease, offering new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 3. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Presence and Analysis of 1,2-Dioleoyl-3-arachidoylglycerol in Plant Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-arachidoylglycerol is a specific triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with two molecules of oleic acid and one molecule of arachidic acid. While its constituent fatty acids, oleic acid (a monounsaturated omega-9 fatty acid) and arachidic acid (a saturated 20-carbon fatty acid), are known components of various plant oils, the presence and concentration of this specific triacylglycerol are not widely documented. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in plant oils, focusing on its potential sources, analytical methodologies for its identification and quantification, and its biosynthetic origins.
Data Presentation: Quantitative Analysis of Constituent Fatty Acids
| Plant Oil | Oleic Acid (%) | Arachidic Acid (%) | Reference(s) |
| Peanut Oil (Arachis hypogaea) | 35.6 - 58.3 | 0.3 - 2.4 | [1] |
| Cocoa Butter (Theobroma cacao) | ~33 | ~1 | [2] |
Note: The percentages represent the relative amount of each fatty acid in the total fatty acid profile of the oil. The actual concentration of this compound would be a small fraction of the total triacylglycerol content and is dependent on the specific positional distribution of fatty acids on the glycerol backbone.
Experimental Protocols
The identification and quantification of specific triacylglycerols like this compound in a complex mixture such as plant oil require sophisticated analytical techniques. The following is a generalized protocol based on common methodologies cited in the literature.
Lipid Extraction
-
Objective: To isolate the total lipid fraction from the plant material (e.g., seeds).
-
Methodology: A modified Bligh and Dyer method is commonly used.
-
Homogenize the ground plant material with a chloroform:methanol:water mixture (typically in a 1:2:0.8 v/v/v ratio).
-
After a period of agitation, add additional chloroform and water to achieve a final ratio of 2:2:1.8, which induces phase separation.
-
Centrifuge the mixture to facilitate the separation of the lower chloroform layer (containing lipids) from the upper aqueous layer.
-
Carefully collect the chloroform layer.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
Triacylglycerol Fractionation and Analysis
-
Objective: To separate, identify, and quantify the individual triacylglycerol species.
-
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of TAGs based on their partition number (PN = CN - 2 * DB, where CN is the carbon number and DB is the number of double bonds).
-
Mobile Phase: A gradient elution system is often employed, typically using a mixture of acetonitrile and isopropanol.
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205 nm) can be used for general detection, but Mass Spectrometry provides structural information.
-
-
Mass Spectrometric Identification:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization techniques for TAGs.
-
Analysis: The mass spectrometer is operated in positive ion mode. The molecular weight of the TAG can be determined from the protonated molecule [M+H]+ or adducts (e.g., [M+NH4]+, [M+Na]+).
-
Fragmentation: Tandem mass spectrometry (MS/MS) is crucial for identifying the fatty acid composition and their positions on the glycerol backbone. Fragmentation of the parent ion results in the loss of individual fatty acids, allowing for their identification. For example, the loss of an oleic acid molecule (C18:1) and an arachidic acid molecule (C20:0) from the parent ion of this compound would confirm its fatty acid composition.
-
-
Quantification:
-
Quantification is typically achieved by creating calibration curves using commercially available TAG standards.
-
In the absence of a specific standard for this compound, its concentration can be estimated using the response factor of a structurally similar TAG standard.
-
-
Mandatory Visualization
Experimental Workflow for Triacylglycerol Analysis
Caption: Experimental workflow for the analysis of this compound.
Biosynthesis of Triacylglycerols Containing Very-Long-Chain Fatty Acids
The biosynthesis of triacylglycerols in plants primarily occurs through the Kennedy pathway in the endoplasmic reticulum. Very-long-chain fatty acids (VLCFAs), such as arachidic acid, are synthesized through the elongation of long-chain fatty acids.
Caption: Simplified Kennedy pathway for the biosynthesis of this compound.
Conclusion
While the constituent fatty acids of this compound are present in certain plant oils, particularly peanut oil, there is a lack of direct quantitative evidence for the existence of this specific triacylglycerol molecule in the reviewed literature. Its presence is theoretically possible through the established Kennedy pathway for triacylglycerol biosynthesis. The analytical workflows described, centered around HPLC-MS/MS, provide a robust framework for researchers to investigate the presence and concentration of this and other minor triacylglycerol species in plant oils. Further detailed lipidomic studies of oils rich in both oleic and arachidic acids are necessary to definitively quantify the levels of this compound. This information would be valuable for a complete understanding of the complex lipid profile of these natural products and could have implications for their nutritional and pharmaceutical applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 1,2-Dioleoyl-3-arachidoylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structured triacylglycerols (TAGs), such as 1,2-Dioleoyl-3-arachidoylglycerol, are valuable molecules in research and drug development due to their specific fatty acid composition and positional distribution on the glycerol backbone. This specific arrangement influences their physical, chemical, and biological properties, making them useful as advanced lipid-based drug delivery systems, in nutritional studies, and as standards in lipidomic analysis.
This document provides detailed application notes and protocols for the chemoenzymatic synthesis and purification of this compound. The described methods offer a high degree of control over the final product's structure and purity.
Synthesis of this compound
A multi-step chemoenzymatic approach is a highly effective method for synthesizing structured TAGs like this compound with a defined structure. This strategy involves the enzymatic synthesis of a 1,2-diacylglycerol intermediate, followed by a chemical or enzymatic acylation at the sn-3 position.
Protocol 1: Chemoenzymatic Synthesis via 1,2-Dioleoyl-sn-glycerol Intermediate
This protocol is divided into two main stages: the enzymatic synthesis of 1,2-Dioleoyl-sn-glycerol and the subsequent chemical acylation with arachidoyl chloride.
Part A: Enzymatic Synthesis of 1,2-Dioleoyl-sn-glycerol
This part of the synthesis can be achieved through the hydrolysis of a suitable precursor like 1,2-Dioleoyl-sn-glycero-3-phosphocholine using phospholipase C. The mild reaction conditions are crucial to prevent the acyl migration that would lead to the more stable 1,3-diacyl-sn-glycerol isomer.[1]
Materials:
-
1,2-Dioleoyl-sn-glycero-3-phosphocholine
-
Phospholipase C (from Bacillus cereus)
-
Hexane
-
Phosphate buffer (pH 7.0)
-
Argon gas
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,2-Dioleoyl-sn-glycero-3-phosphocholine in hexane in a round-bottom flask.
-
Add phosphate buffer (pH 7.0) to create a biphasic system.
-
Gently stir the mixture under an argon atmosphere at room temperature.
-
Add phospholipase C to the aqueous phase.
-
Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of acetone/hexane 30:70 v/v). The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, separate the hexane phase containing the 1,2-Dioleoyl-sn-glycerol product using a separatory funnel.
-
Wash the organic phase with deionized water to remove any residual enzyme and buffer salts.
-
Dry the hexane phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the 1,2-Dioleoyl-sn-glycerol intermediate.
Part B: Chemical Acylation with Arachidoyl Chloride
Materials:
-
1,2-Dioleoyl-sn-glycerol (from Part A)
-
Arachidoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1,2-Dioleoyl-sn-glycerol in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of arachidoyl chloride in anhydrous DCM to the reaction mixture with constant stirring.
-
Allow the reaction to proceed at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding cold deionized water.
-
Extract the product with DCM.
-
Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Data Presentation: Synthesis Yield and Purity
| Synthesis Step | Intermediate/Product | Typical Yield (%) | Typical Purity (%) | Reference Compounds |
| Enzymatic synthesis of 1,3-diacylglycerol | 1,3-diolein | 82.3 | 98.6 | 1,3-dioleoyl-2-palmitoylglycerol (OPO) |
| Chemical acylation of diacylglycerol | 1,3-dioleoyl-2-palmitoylglycerol | 90.5 | 98.7 | 1,3-dioleoyl-2-palmitoylglycerol (OPO) |
| Enzymatic synthesis of 2-monoacylglycerol | 2-monopalmitin | up to 88 | >95 | ABA-type structured triglycerides |
| Esterification of 2-monoacylglycerol | 1,3-oleyl-2-palmitoyl-glycerol | up to 72 | 94 (sn-2 purity) | ABA-type structured triglycerides |
Note: The data presented are for analogous structured lipids and serve as a general guide. Actual yields and purities for this compound may vary depending on specific reaction conditions and purification efficiency.
Purification of this compound
High-Performance Liquid Chromatography (HPLC) is the preferred method for the purification and analysis of structured TAGs due to its high resolution and ability to separate closely related isomers.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates TAGs based on their partition number (PN), which is related to the total number of carbons in the fatty acid chains and the number of double bonds. For positional isomers, the retention is also influenced by the location of the fatty acids on the glycerol backbone.
Materials and Equipment:
-
HPLC system with a pump, injector, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
2-Propanol (HPLC grade).
-
Sample of crude this compound.
-
Solvent for sample dissolution (e.g., hexane or a mixture of the initial mobile phase).
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and 2-propanol. The exact gradient will need to be optimized, but a starting point could be a linear gradient from 70:30 (v/v) acetonitrile:2-propanol to 30:70 (v/v) over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: ELSD or MS.
-
Injection Volume: 10-20 µL.
-
-
Elution and Fraction Collection:
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak. Positional isomers, such as 1,3-Dioleoyl-2-arachidoylglycerol, may elute at a different retention time. In RP-HPLC, TAGs with unsaturated fatty acids at the sn-1 or sn-3 positions are generally retained more strongly than their isomers with the unsaturated fatty acid at the sn-2 position.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator.
-
Confirm the purity of the final product by re-injecting a small aliquot onto the HPLC system.
-
Characterize the purified product using appropriate analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation: Purification Parameters
The following table summarizes typical parameters for the HPLC purification of triacylglycerols.
| Parameter | Condition |
| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 silica gel (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 2-Propanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Sample Preparation | 1-5 mg/mL in hexane or initial mobile phase |
Visualizations
Signaling Pathway: A Note on a Related Compound
While this compound itself is primarily used in material science and as a synthetic standard, the structurally related endocannabinoid, 2-arachidonoylglycerol (2-AG), is a key signaling molecule in the central nervous system. The synthesis of 2-AG often starts from a diacylglycerol precursor. The following diagram illustrates a simplified signaling pathway involving the synthesis of a diacylglycerol.
Caption: Simplified signaling pathway for the synthesis of 2-arachidonoylglycerol.
Experimental Workflow: Chemoenzymatic Synthesis
The following diagram outlines the logical workflow for the chemoenzymatic synthesis of this compound.
Caption: Workflow for the chemoenzymatic synthesis and purification of this compound.
Logical Relationship: Purification Strategy
The diagram below illustrates the logical relationship in the purification strategy, starting from the crude product to the final pure compound with analytical validation.
Caption: Logical workflow for the purification of this compound.
References
Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-arachidoylglycerol as a Lipid Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-arachidoylglycerol is a specific triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and an arachidonic acid moiety at the sn-3 position.[1] As a high-purity lipid standard, it serves as an essential tool in the field of lipidomics for the accurate quantification of triacylglycerols in various biological matrices. Its well-defined structure also makes it a valuable substrate for investigating enzymatic pathways, particularly within the endocannabinoid system, where the liberation of arachidonic acid from the glycerol backbone is a key step in the biosynthesis of signaling molecules like 2-arachidonoylglycerol (2-AG).[2][3]
These application notes provide detailed protocols for the use of this compound as an internal standard in quantitative lipid analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and outlines its relevance in studying the endocannabinoid signaling pathway.
Product Information
| Property | Value |
| Synonyms | 1,2-Olein-3-arachidonin, TG(18:1/18:1/20:4) |
| Molecular Formula | C₅₉H₁₀₂O₆ |
| Molecular Weight | 907.4 g/mol |
| Purity | ≥98% |
| Physical State | Oil |
| Storage | -20°C |
| Stability | ≥ 4 years at -20°C |
| Solubility | Soluble in chloroform, ethanol, and DMF |
Quantitative Analysis of Triacylglycerols using this compound as an Internal Standard
The accurate quantification of triacylglycerols in complex biological samples such as plasma, serum, or tissue extracts is crucial for understanding metabolic disorders and for the development of novel therapeutics. The use of a stable isotope-labeled or a non-endogenous internal standard is critical to correct for variations during sample preparation and analysis. This compound can be used as an internal standard for the quantification of other TAGs, especially those with similar acyl chain compositions.
Experimental Workflow for Quantitative Triacylglycerol Analysis
Caption: General workflow for quantitative triacylglycerol analysis.
Protocol 1: Lipid Extraction from Plasma
This protocol describes a modified Folch method for the extraction of total lipids from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard solution (1 mg/mL in chloroform)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard (e.g., 10 µL of a 10 µg/mL working solution).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly for 1 minute.
-
Add 500 µL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS analysis (e.g., 100 µL of 9:1 (v/v) isopropanol:acetonitrile).
Protocol 2: HPLC-MS/MS Analysis of Triacylglycerols
This protocol provides a general method for the analysis of triacylglycerols using a reversed-phase HPLC coupled to a tandem mass spectrometer.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 (v/v) Acetonitrile:Water + 10 mM Ammonium Acetate |
| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile + 10 mM Ammonium Acetate |
| Gradient | 30% B to 99% B over 20 minutes, hold at 99% B for 5 minutes, re-equilibrate at 30% B for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or Q-TOF with ESI source |
| Ionization Mode | Positive |
| Ion Source Temp. | 350°C |
| Capillary Voltage | 4000 V |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Internal Standard):
The fragmentation of triacylglycerols in positive ion mode typically involves the neutral loss of a fatty acid moiety. For this compound, the precursor ion will be the [M+NH₄]⁺ adduct.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 924.8 | 641.6 | [M+NH₄ - C₁₈H₃₂O₂]⁺ (Loss of Oleic Acid) |
| 924.8 | 621.5 | [M+NH₄ - C₂₀H₃₂O₂]⁺ (Loss of Arachidonic Acid) |
Note: Specific m/z values and collision energies should be optimized for the instrument being used.
Data Presentation: Example Quantitative Data
The following table illustrates how quantitative data for selected triacylglycerols in a human plasma sample can be presented. The concentrations are determined using a calibration curve generated with a representative TAG standard and the internal standard.
| Triacylglycerol Species | Retention Time (min) | Concentration (µg/mL) ± SD |
| TG(16:0/18:1/18:2) | 18.5 | 15.2 ± 1.8 |
| TG(16:0/18:1/18:1) | 19.1 | 25.6 ± 2.5 |
| TG(18:1/18:1/18:2) | 20.3 | 32.1 ± 3.1 |
| TG(18:1/18:1/18:1) | 20.9 | 45.8 ± 4.2 |
Role in Endocannabinoid Signaling Pathway
This compound is a relevant substrate for studying the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] In this pathway, diacylglycerol lipase (DAGL) hydrolyzes a diacylglycerol containing arachidonic acid at the sn-2 position to produce 2-AG.[4][5] Triacylglycerols can serve as a source for these diacylglycerol precursors through the action of lipases.[2]
Signaling Pathway Diagram
Caption: Biosynthesis of 2-AG from a triacylglycerol precursor.
Protocol 3: In Vitro Diacylglycerol Lipase (DAGL) Assay
This protocol can be used to assess the activity of DAGL on a diacylglycerol substrate derived from this compound.
Materials:
-
This compound
-
Lipase for initial hydrolysis to diacylglycerol (e.g., pancreatic lipase)
-
Recombinant or purified Diacylglycerol Lipase (DAGL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂)
-
Quenching solution (e.g., 2:1 (v/v) chloroform:methanol)
-
Internal standard for 2-AG quantification (e.g., 2-AG-d5)
Procedure:
-
Substrate Preparation: Incubate this compound with a lipase that preferentially cleaves the sn-3 position to generate 1,2-dioleoyl-glycerol. Purify the diacylglycerol substrate using thin-layer chromatography (TLC) or solid-phase extraction.
-
Enzyme Reaction: In a microcentrifuge tube, combine the purified diacylglycerol substrate with the assay buffer.
-
Initiate the reaction by adding the DAGL enzyme.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Quenching and Extraction: Stop the reaction by adding the quenching solution and the 2-AG internal standard.
-
Perform a lipid extraction as described in Protocol 1.
-
Analysis: Analyze the extracted lipids by HPLC-MS/MS to quantify the amount of 2-AG produced.
Conclusion
This compound is a versatile and valuable tool for lipidomics research. Its use as an internal standard enables the accurate quantification of triacylglycerols in complex biological samples, which is essential for advancing our understanding of lipid metabolism in health and disease. Furthermore, its structural relationship to the endocannabinoid 2-AG makes it a key reagent for studying the enzymatic pathways involved in the synthesis of this important signaling molecule. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this lipid standard in their experimental workflows.
References
- 1. caymanchem.com [caymanchem.com]
- 2. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Dioleoyl-3-arachidoylglycerol for Cell Culture Supplementation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for the specific triacylglycerol 1,2-Dioleoyl-3-arachidoylglycerol in cell culture applications is limited in publicly available scientific literature. The following application notes and protocols are based on the general principles of lipid supplementation in cell culture and the known biological activities of its constituent fatty acids: oleic acid and arachidonic acid. Researchers should consider these protocols as a starting point and optimize them for their specific cell lines and experimental needs.
Introduction
This compound is a mixed-acid triacylglycerol (TAG) containing two units of oleic acid (a monounsaturated omega-9 fatty acid) and one unit of arachidonic acid (a polyunsaturated omega-6 fatty acid). In cell culture, supplementation with specific TAGs can serve several purposes, including:
-
Energy Source: TAGs are hydrolyzed to release fatty acids, which can then be utilized by cells for energy production through β-oxidation.[]
-
Source of Essential Fatty Acids: Providing specific fatty acids, like the essential arachidonic acid, can be crucial for cell types that cannot synthesize them de novo or for studying the effects of these fatty acids.[2]
-
Modulation of Cellular Processes: The constituent fatty acids, oleic acid and arachidonic acid, are known to influence a variety of cellular functions, including membrane fluidity, signal transduction, and gene expression.[3][4]
-
Lipid Droplet Formation: Supplementation with fatty acids and TAGs can induce the formation of lipid droplets, which are organelles involved in lipid storage and metabolism.[5]
Due to their hydrophobic nature, the delivery of TAGs to cells in aqueous culture media requires special preparation, typically involving a carrier molecule like bovine serum albumin (BSA) or the use of a solvent.[6][7]
Data Presentation
The biological effects of this compound will be largely determined by the cellular uptake and subsequent metabolism of its constituent fatty acids. The following table summarizes some of the known effects of oleic acid and arachidonic acid on various cell lines, which can be used as a guide for expected outcomes.
Table 1: Summary of Reported Effects of Oleic Acid and Arachidonic Acid on Cultured Cells
| Fatty Acid | Cell Line(s) | Concentration Range | Observed Effects |
| Oleic Acid | Raji (B-lymphocytes) | 75 µM | Increased cell proliferation.[3] |
| Raji (B-lymphocytes) | 200 µM | Decreased cell proliferation.[3] | |
| THP-1 (monocytes) | 100 µM | Induced DNA hypomethylation.[8] | |
| HeLa | 400 µM | Induced lipid droplet formation.[5] | |
| Arachidonic Acid | Raji (B-lymphocytes) | 75 µM | Increased cell proliferation.[3] |
| Raji (B-lymphocytes) | Not specified | Reduced production of IL-10, TNF-α, and INF-γ.[3] | |
| Bovine Endothelial Cells | 75 µM | Incorporated into cellular triglycerides.[9] | |
| THP-1 (monocytes) | 100 µM | Induced DNA hypermethylation.[8] |
Experimental Protocols
Preparation of this compound-BSA Complex
This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free bovine serum albumin (BSA) for delivery to cultured cells.[6]
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol, 200 proof
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile cell culture grade water
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile cell culture grade water to a final concentration of 10% (w/v). Stir gently at 37°C until fully dissolved. Do not shake vigorously to avoid denaturation. Filter sterilize the solution using a 0.22 µm filter and store at 4°C.
-
Prepare a TAG Stock Solution in Ethanol: Dissolve this compound in 200 proof ethanol to create a concentrated stock solution (e.g., 10-50 mM).
-
Complexation of TAG with BSA: a. In a sterile glass tube, add a small volume of the ethanolic TAG stock solution. b. Warm the 10% BSA solution to 37°C. c. While vortexing the BSA solution at a low speed, slowly add the ethanolic TAG stock solution dropwise. The final concentration of ethanol in the BSA solution should be kept below 1% to minimize cytotoxicity. d. Incubate the TAG-BSA mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation. e. The final molar ratio of TAG to BSA can be varied, but a ratio of 3:1 to 6:1 is a common starting point.
-
Final Preparation and Storage: a. Bring the final volume to the desired concentration with sterile PBS. b. The final stock solution of the TAG-BSA complex can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Culture Supplementation Protocol
This protocol outlines the general steps for treating cultured cells with the prepared this compound-BSA complex.
Materials:
-
Cultured cells in appropriate growth medium
-
Prepared this compound-BSA complex stock solution
-
Control medium (with or without BSA-only control)
Procedure:
-
Cell Seeding: Plate cells at the desired density in multi-well plates, flasks, or dishes and allow them to adhere and stabilize for 24 hours.
-
Preparation of Treatment Medium: Thaw the this compound-BSA complex stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 10 µM to 100 µM).
-
Control Preparation: Prepare a control medium containing the same concentration of BSA as the treatment medium to account for any effects of BSA alone.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the treatment or control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (e.g., MTT, trypan blue exclusion), proliferation assays, lipid extraction and analysis, gene expression analysis (qPCR, Western blot), or cytokine assays.
Visualization of Potential Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for preparing and applying the this compound-BSA complex in cell culture experiments.
Potential Signaling Pathways of Constituent Fatty Acids
The liberated oleic and arachidonic acids from this compound can influence various signaling pathways. Arachidonic acid is a precursor to eicosanoids, which are potent signaling molecules, while both fatty acids can affect transcription factors that regulate gene expression related to metabolism and inflammation.
References
- 2. journals.physiology.org [journals.physiology.org]
- 3. Genes regulated by arachidonic and oleic acids in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triacylglycerol Measurement in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Arachidonic and oleic acid exert distinct effects on the DNA methylome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of triglycerides in endothelial cell arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of 1,2-Dioleoyl-3-arachidoylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs) are a major class of lipids that serve as the primary form of energy storage in eukaryotes. The specific composition of fatty acids in a TAG molecule can significantly influence its physicochemical properties and biological roles. 1,2-Dioleoyl-3-arachidoylglycerol is a mixed-acid triacylglycerol containing two oleic acid moieties (18:1) and one arachidonic acid moiety (20:4). Accurate and robust analytical methods are crucial for the identification and quantification of specific TAG species like this one in various biological matrices. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, targeting researchers in lipidomics, drug development, and related fields.
Mass spectrometry, coupled with chromatographic separation techniques or direct infusion methods, has become the cornerstone for detailed lipid analysis due to its high sensitivity and specificity.[1][2][3][4] This document outlines two primary approaches for the analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Shotgun Lipidomics.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the analysis of this compound in a biological sample, illustrating the typical output from the described methods.
| Analyte | Method | Sample Type | Concentration (μg/mL) | Relative Standard Deviation (%) |
| This compound | LC-MS/MS | Human Plasma | 1.25 | 4.8 |
| This compound | Shotgun Lipidomics | Cell Lysate | 0.88 | 7.2 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol provides a detailed methodology for the separation and quantification of this compound using a reversed-phase HPLC system coupled to a tandem mass spectrometer.
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma or cell homogenate, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute to ensure complete mixing.
-
Add 200 µL of water to induce phase separation.
-
Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Analysis (Multiple Reaction Monitoring - MRM):
-
The precursor ion for this compound as the ammonium adduct [M+NH₄]⁺ is m/z 904.8.
-
Product ions are generated by the neutral loss of the fatty acid chains.
-
MRM Transitions:
-
Q1: 904.8 -> Q3: 603.5 (Loss of arachidonic acid)
-
Q1: 904.8 -> Q3: 621.5 (Loss of oleic acid)
-
-
Protocol 2: Shotgun Lipidomics Analysis of this compound
This protocol describes a direct infusion-based method for the high-throughput analysis of this compound.
1. Sample Preparation
-
Lipid extraction is performed as described in Protocol 1, Section 1.
-
The final dried lipid extract is reconstituted in 100 µL of methanol containing 10 mM lithium acetate to promote the formation of lithium adducts, which aids in fragmentation analysis.[1]
2. Direct Infusion and Mass Spectrometry
-
Infusion: The lipid extract is infused into the mass spectrometer using a nano-electrospray ionization (nESI) source at a flow rate of 1 µL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended.
-
Ionization Mode: Positive ESI+.
-
MS Scan: Acquire full scan mass spectra over a mass range of m/z 300-1200.
-
MS/MS Fragmentation:
-
The precursor ion for the lithium adduct [M+Li]⁺ of this compound is m/z 891.8.
-
Perform tandem MS (MS/MS) on the precursor ion to generate fragment ions corresponding to the neutral loss of the fatty acids.
-
Expected Fragments:
-
m/z 585.5 (Loss of arachidonic acid)
-
m/z 609.5 (Loss of oleic acid)
-
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Triacylglycerol Metabolism Pathway
Caption: Overview of the triacylglycerol synthesis and lipolysis pathways.[1][2][5]
References
- 1. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. Lipolysis - Wikipedia [en.wikipedia.org]
- 4. lcms.cz [lcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the HPLC Separation of 1,2-Dioleoyl-3-arachidoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of the specific triacylglycerol (TAG), 1,2-Dioleoyl-3-arachidoylglycerol, using High-Performance Liquid Chromatography (HPLC). The methods described herein are based on established principles of lipid analysis and are intended to serve as a comprehensive guide for researchers in academic and industrial settings. Two primary HPLC techniques are detailed: Reversed-Phase HPLC (RP-HPLC) for separation based on hydrophobicity and Silver Ion HPLC (Ag-HPLC) for separation based on the degree of unsaturation.
Introduction
This compound is a mixed-acid triacylglycerol containing two oleic acid moieties (18:1) and one arachidonic acid moiety (20:4). The analysis and separation of such complex lipids are crucial in various fields, including biochemistry, food science, and pharmaceutical development, for understanding lipid metabolism, product formulation, and quality control. HPLC is a powerful technique for the analysis of TAGs, offering high resolution and sensitivity.[1][2][3] The choice between RP-HPLC and Ag-HPLC depends on the specific analytical goal. RP-HPLC separates TAGs based on their partition number (PN), which is related to the total number of carbons and double bonds in the fatty acyl chains.[1][2] Ag-HPLC, on the other hand, provides separation based on the number and geometry of double bonds, and can even resolve positional isomers.[4][5]
General Experimental Workflow
The overall workflow for the analysis of this compound by HPLC is outlined below. This process includes sample preparation, chromatographic separation, detection, and data analysis.
Method 1: Reversed-Phase HPLC (RP-HPLC) with Evaporative Light Scattering Detection (ELSD)
This method separates triacylglycerols based on their overall hydrophobicity, which is determined by the chain length and degree of unsaturation of their constituent fatty acids.
Experimental Protocol
1. Sample Preparation:
-
Lipid Extraction: For biological samples, perform a lipid extraction using a modified Folch or Bligh-Dyer method. For formulated products, dissolve the sample in a suitable organic solvent.
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase solvent or a solvent compatible with the HPLC method (e.g., dichloromethane or isopropanol).[1]
-
Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter before injection.[6]
2. HPLC Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Acetone[1][2] |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B (linear); 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Settings | Nebulizer Temperature: 40°C, Evaporator Temperature: 40°C, Gas Flow: 1.5 L/min |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time relative to a standard or by collecting the fraction for mass spectrometric analysis.
-
Quantify the amount of the target TAG by integrating the peak area and comparing it to a calibration curve generated from a pure standard.
Expected Results
In RP-HPLC, the elution order is primarily determined by the partition number (PN = CN - 2 * DB, where CN is the total number of carbon atoms and DB is the total number of double bonds). For this compound (OOA), CN = 18+18+20 = 56 and DB = 1+1+4 = 6. Therefore, the PN is approximately 56 - 2*6 = 44. TAGs with a lower PN will elute earlier.
| Compound | Fatty Acid Composition | Partition Number (PN) | Expected Elution |
| Trilaurin (LaLaLa) | 12:0, 12:0, 12:0 | 36 | Early |
| Tripalmitin (PPP) | 16:0, 16:0, 16:0 | 48 | Late |
| This compound (OOA) | 18:1, 18:1, 20:4 | 44 | Intermediate |
| Triolein (OOO) | 18:1, 18:1, 18:1 | 48 | Late |
| Tristearin (SSS) | 18:0, 18:0, 18:0 | 54 | Very Late |
Note: The exact retention time will vary depending on the specific HPLC system and column used.
Method 2: Silver Ion HPLC (Ag-HPLC) with Mass Spectrometric (MS) Detection
This method provides separation based on the number and configuration of double bonds in the fatty acyl chains. It is particularly useful for separating TAGs with the same partition number but different degrees of unsaturation, and can even resolve positional isomers.[4][5]
Experimental Protocol
1. Sample Preparation:
-
Follow the same sample preparation protocol as for RP-HPLC.
2. HPLC Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | Silver Ion Column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Acetonitrile[5] |
| Mobile Phase C | 2-Propanol[5] |
| Gradient Program | 0-10 min: 99.9% A, 0.1% B; 10-40 min: to 90% A, 9.8% B, 0.2% C (linear); 40-50 min: to 80% A, 19.6% B, 0.4% C (linear); 50.1-60 min: 99.9% A, 0.1% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Injection Volume | 10 µL |
| Detector | Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole LC/MS) with APCI source |
| MS Parameters | Positive Ion Mode, Gas Temperature: 350°C, Vaporizer Temperature: 400°C, Capillary Voltage: 4000 V |
3. Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and its characteristic mass spectrum, including the protonated molecule [M+H]+ and fragment ions corresponding to the loss of fatty acids.
-
Quantify the target TAG using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.
Expected Results
In Ag-HPLC, TAGs with more double bonds are retained more strongly. Therefore, this compound, with a total of six double bonds, will have a longer retention time compared to TAGs with fewer double bonds.
| Compound | Total Double Bonds | Expected Elution |
| Tristearin (SSS) | 0 | Early |
| Triolein (OOO) | 3 | Intermediate |
| This compound (OOA) | 6 | Late |
| Trilinolenin (LnLnLn) | 9 | Very Late |
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow of selecting an appropriate HPLC method based on the analytical objective.
Conclusion
The choice of HPLC method for the separation of this compound depends on the specific research question. RP-HPLC is a robust technique for routine quantification based on the hydrophobicity of the TAG.[1][2] For more complex analyses, such as the separation of isomers or detailed structural elucidation, Ag-HPLC coupled with mass spectrometry is the method of choice, offering superior selectivity based on the degree of unsaturation.[4][5] The protocols provided in this document offer a starting point for method development and can be optimized further to meet the specific needs of the user.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. aocs.org [aocs.org]
- 3. aocs.org [aocs.org]
- 4. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note & Protocol: Quantification of 1,2-Dioleoyl-3-arachidoylglycerol in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,2-Dioleoyl-3-arachidoylglycerol is a specific triacylglycerol (TAG) molecule. Triacylglycerols are a major class of lipids primarily involved in energy storage. The precise quantification of individual TAG species in biological matrices such as plasma, serum, or tissue is crucial for understanding lipid metabolism and its dysregulation in various disease states. This document provides a detailed protocol for the extraction, separation, and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]
While TAGs are not typically considered direct signaling molecules, their metabolic products, such as diacylglycerols (DAGs) and fatty acids (e.g., arachidonic acid), are key players in cellular signaling cascades.[4] Therefore, understanding the fate of specific TAGs is relevant to cell signaling research.
Experimental Workflow
The overall workflow for the quantification of this compound involves several key stages, from sample collection to data analysis. Proper handling and extraction are critical to prevent lipid degradation and ensure accurate measurement.[5][6]
Caption: General workflow for TAG quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (MeOH), Chloroform, Methyl-tert-butyl ether (MTBE), Acetonitrile (ACN), Isopropanol (IPA), Water (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled TAG standard not present endogenously, e.g., TG(15:0-18:1(d7)-15:0). The choice of IS should be structurally similar to the analyte.
-
Chemicals: Ammonium formate, Formic acid.
-
Equipment: Centrifuge, evaporator (e.g., nitrogen stream or centrifugal vacuum), vortex mixer, analytical balance, LC-MS/MS system.
Sample Preparation and Stabilization
Artifactual formation and degradation of lipids are significant challenges.[6][7] Proper sample handling is critical.
-
Blood Collection: Collect whole blood in EDTA-containing tubes.[8]
-
Plasma Separation: Immediately after collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.[8]
-
Stabilization: For labile lipids, enzymatic activity should be minimized. While less critical for TAGs than for endocannabinoids, immediate processing or the addition of lipase inhibitors can improve consistency.
-
Storage: Store plasma or tissue homogenates at -80°C until extraction.[5] Avoid repeated freeze-thaw cycles.
Lipid Extraction from Plasma (Matyash Method)
The Matyash method is a biphasic extraction technique that is effective for a broad range of lipids, including nonpolar TAGs.[9]
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 400 µL of ice-cold methanol and vortex for 10 seconds.
-
Add 500 µL of MTBE, vortex for 10 seconds, and sonicate for 1 hour in a cold water bath.
-
To induce phase separation, add 500 µL of LC-MS grade water and vortex.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 ACN:IPA with 10 mM ammonium formate) for LC-MS/MS analysis.
Alternative Method: Solid-Phase Extraction (SPE) can be used after a total lipid extraction to isolate the TAG fraction from more polar lipids, reducing matrix effects.[10]
LC-MS/MS Analysis
Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating TAG species.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-25 min: Re-equilibration at 30% B This gradient is illustrative and must be optimized.
-
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+). TAGs readily form ammonium adducts ([M+NH4]+) in the presence of ammonium formate.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for the analyte and the internal standard. For a TAG like this compound (C59H106O6, MW = 931.5), the precursor would be its [M+NH4]+ adduct. Product ions correspond to the neutral loss of one of the fatty acid chains.
Table 1: Illustrative LC-MS/MS Parameters for this compound (Note: These values are theoretical and require empirical optimization using a pure standard.)
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 949.5 [M+NH4]+ | 647.5 [M+NH4 - C20H32O2]+ | 50 | 35 |
| This compound | 949.5 [M+NH4]+ | 667.5 [M+NH4 - C18H32O2]+ | 50 | 35 |
| Internal Standard (IS) | Dependent on IS | Dependent on IS | 50 | Optimized |
Data Presentation and Quantification
A calibration curve is constructed by analyzing a series of known concentrations of the pure standard with a fixed concentration of the internal standard. The peak area ratio of the analyte to the IS is plotted against the concentration. The concentration of the analyte in unknown samples is then determined from this curve.
Table 2: Example Quantitative Data Summary (Note: Data shown are hypothetical.)
| Sample ID | Biological Matrix | Mean Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Control 1 | Human Plasma | 15.2 | 1.8 | 11.8 |
| Control 2 | Human Plasma | 18.5 | 2.1 | 11.4 |
| Treated 1 | Human Plasma | 45.7 | 4.3 | 9.4 |
| Treated 2 | Human Plasma | 51.3 | 5.5 | 10.7 |
| QC Low | Spiked Plasma | 10.1 | 0.9 | 8.9 |
| QC High | Spiked Plasma | 98.9 | 8.7 | 8.8 |
Metabolic Fate and Signaling Relevance
While this compound is primarily an energy storage molecule, its hydrolysis by lipases yields components that are active in signaling pathways. The release of arachidonic acid is particularly noteworthy as it is the precursor to eicosanoids. The resulting diacylglycerol (1,2-Dioleoylglycerol) is also a second messenger that can activate Protein Kinase C (PKC).
Caption: Metabolic fate of this compound.
Conclusion
The protocol described provides a robust framework for the quantification of this compound in biological samples. The use of LC-MS/MS ensures high sensitivity and specificity, which is essential for accurately measuring individual lipid species within a complex biological matrix. Careful attention to sample preparation and the use of appropriate internal standards are paramount for achieving reliable and reproducible results. This methodology can be adapted to quantify other TAG species and is a valuable tool for research in metabolism, drug development, and clinical diagnostics.
References
- 1. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
Application Notes and Protocols: 1,2-Dioleoyl-3-arachidoylglycerol in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-arachidoylglycerol, a specific triacylglycerol (TG), is a lipid molecule of significant interest in the field of lipidomics. Comprised of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one arachidonic acid molecule at the sn-3 position, its unique structure and composition make it a valuable subject of study in various biological contexts.[1] Triacylglycerols are the main components of vegetable oils and animal fats and are crucial for energy storage.[2][3] The presence of arachidonic acid, a polyunsaturated omega-6 fatty acid, in this compound is particularly noteworthy as arachidonic acid is a precursor to a wide range of signaling molecules.[4]
These application notes provide a comprehensive overview of the role of this compound in lipidomics research, including its physical and chemical properties, and detailed protocols for its extraction and quantification.
Physicochemical Properties and Identification
Accurate identification and quantification of this compound rely on its distinct physicochemical properties.
| Property | Value | Source |
| Synonyms | 1,2-Olein-3-Arachidonin, TG(18:1/18:1/20:4) | [1][5] |
| Molecular Formula | C₅₉H₁₀₂O₆ | [5] |
| Molecular Weight | 907.44 g/mol | [5] |
| Monoisotopic Mass | 906.76764097 Da | [6] |
| Purity | >99% (commercially available standard) | [5] |
| Physical State | Liquid | [5] |
| Storage | Freezer | [5] |
Applications in Lipidomics Research
This compound is a key analyte in various lipidomics studies, offering insights into metabolic processes and disease states.
-
Metabolic Studies: The analysis of specific TGs like this compound helps in understanding the pathways of fat digestion, absorption, and cholesterol metabolism.[7] Its presence and concentration can be indicative of dietary intake and endogenous lipid metabolism.
-
Biomarker Discovery: Alterations in the levels of specific triacylglycerols, including those containing oleic and arachidonic acid, have been associated with various conditions. For instance, TG(18:1/18:1/20:4) has been identified in lipidomic profiling of plasma in cardiovascular disease research and in studies of metabolic changes during viral infections.[8][9]
-
Food Science and Nutrition: The characterization of this compound is relevant in food science for determining the composition and quality of fats and oils. Studies have identified this TG species in food products like high-oleic peanuts.[10]
-
Internal Standard: While not as common as other synthetic TGs, structurally similar molecules can be used as internal standards for the quantification of triacylglycerols in complex biological samples, correcting for variations in sample preparation and instrument response.[11]
Experimental Protocols
Lipid Extraction from Biological Samples
This protocol describes a modified Folch method for the extraction of total lipids, including this compound, from plasma.
Materials:
-
Chloroform
-
Methanol
-
LC-MS grade water
-
Internal Standard (e.g., a non-endogenous triacylglycerol with a known concentration)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of plasma, add 600 µL of a 2:1 (v/v) mixture of ice-cold chloroform and methanol.
-
Add the internal standard at a known concentration.
-
Vortex the mixture vigorously for 30 seconds.
-
Induce phase separation by adding 150 µL of LC-MS grade water and vortexing for another 30 seconds.[12]
-
Incubate the sample on ice for 5 minutes to allow for complete phase separation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[12]
-
Carefully collect the lower organic phase, which contains the lipids, avoiding the protein interface.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water 4:3:1, v/v/v) for LC-MS analysis.[12]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Instrumentation and Conditions:
-
Liquid Chromatography: A reverse-phase column (e.g., C18) is typically used for the separation of triacylglycerols based on their hydrophobicity. The mobile phases usually consist of an aqueous solution with a small amount of organic modifier and an organic solvent, run in a gradient to elute the lipids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode is commonly employed.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. For triacylglycerols, ammonium adducts ([M+NH₄]⁺) are often monitored in ESI mode as they provide stable and abundant precursor ions.[13]
-
MRM Transitions: The identification and quantification of regioisomers of TGs can be achieved by monitoring the fragmentation of the precursor ion into specific product ions. The loss of a fatty acid from the glycerol backbone results in a diacylglycerol-like fragment ion. The relative abundance of these fragment ions can provide information on the position of the fatty acids.[14] For TG(18:1/18:1/20:4), the precursor ion would be the [M+NH₄]⁺ adduct. The product ions would correspond to the loss of one of the fatty acid chains.
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of its MRM transition to the peak area of the MRM transition of the known concentration of the internal standard.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Structure of this compound.
Caption: Metabolic context of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fat - Wikipedia [en.wikipedia.org]
- 3. Lipid - Wikipedia [en.wikipedia.org]
- 4. Fats and Other Lipids - Diet and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. larodan.com [larodan.com]
- 6. GlyTouCan:G02153PW | C59H102O6 | CID 9544639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Integrated electronic nose and multi-omics reveal changes in flavour characterization of cashmere goats and tan sheep meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. velp.com [velp.com]
- 11. benchchem.com [benchchem.com]
- 12. pure.uva.nl [pure.uva.nl]
- 13. aocs.org [aocs.org]
- 14. researchgate.net [researchgate.net]
Applications of Acylglycerols in Membrane Studies: A Focus on Diacylglycerols and Monoacylglycerols
Introduction
In the study of cellular membranes, specific lipid molecules play pivotal roles as structural components, signaling mediators, and modulators of membrane protein function. While the user's query specified 1,2-Dioleoyl-3-arachidoylglycerol, a triacylglycerol (TAG), it is important to note that TAGs are primarily involved in energy storage and are not typically direct participants in membrane dynamics and signaling in the same way as diacylglycerols (DAGs) and monoacylglycerols (MAGs). The available scientific literature extensively details the applications of DAGs and MAGs in membrane studies. This document will focus on two prominent and structurally related molecules: the diacylglycerol 1,2-dioleoylglycerol (DOG) and the monoacylglycerol 2-arachidonoylglycerol (2-AG) , which is a key endocannabinoid. These compounds are instrumental in understanding membrane fusion, signal transduction, and receptor modulation.
1,2-Dioleoylglycerol (DOG) in Membrane Fusion Studies
1,2-Dioleoylglycerol is a diacylglycerol that is widely used in biophysical studies to investigate the mechanisms of membrane fusion. Its presence in lipid bilayers can induce changes in membrane curvature and fluidity, which are critical for the fusion process.
Application Notes
1,2-DOG is particularly useful for studying calcium-induced fusion of phospholipid vesicles.[1] At lower concentrations (around 10 mol%), it can induce the mixing of membrane lipids without the complete fusion of vesicular contents.[1] However, at higher concentrations (20 mol% or more), it actively promotes the complete fusion of both lipids and aqueous contents of large unilamellar vesicles (LUVs), especially those composed of an equimolar mixture of phosphatidylserine (PS) and phosphatidylcholine (PC).[1] This property makes 1,2-DOG an invaluable tool for dissecting the stages of membrane fusion.
Quantitative Data Summary
| Lipid Composition | 1,2-DOG Concentration (mol%) | Ca2+ Presence | Observed Effect | Reference |
| PS/PC (1:1) LUVs | 10 | Yes | Mixing of membrane lipids, no content mixing | [1] |
| PS/PC (1:1) LUVs | ≥ 20 | Yes | Promotes full fusion (lipid and content mixing) | [1] |
Experimental Protocol: Ca2+-Induced Vesicle Fusion Assay
This protocol describes a fluorescence-based assay to monitor both lipid and content mixing during vesicle fusion, induced by Ca2+ in the presence of 1,2-DOG.
Materials:
-
Phosphatidylserine (PS)
-
Phosphatidylcholine (PC)
-
1,2-Dioleoylglycerol (DOG)
-
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE) (lipid mixing probe)
-
N-(lissamine rhodamine B sulfonyl) phosphatidylethanolamine (Rh-PE) (lipid mixing probe)
-
Calcein (content mixing probe)
-
HEPES buffer (pH 7.4)
-
CaCl2 solution
-
Chloroform
-
Argon gas
-
Extruder with polycarbonate filters (100 nm)
-
Fluorometer
Procedure:
-
Vesicle Preparation:
-
Prepare two populations of large unilamellar vesicles (LUVs).
-
Population A (Labeled with lipid probes):
-
Mix PS, PC, and 1,2-DOG in the desired molar ratio in chloroform.
-
Add 1 mol% of NBD-PE and 1 mol% of Rh-PE.
-
Dry the lipid mixture under a stream of argon gas and then under vacuum for at least 2 hours to form a thin lipid film.
-
Hydrate the film with HEPES buffer by vortexing.
-
-
Population B (Labeled with content probe):
-
Prepare a similar lipid mixture of PS, PC, and 1,2-DOG.
-
Hydrate the lipid film with HEPES buffer containing 50 mM calcein.
-
Remove non-encapsulated calcein by gel filtration.
-
-
-
Extrusion:
-
Subject both vesicle populations to multiple freeze-thaw cycles.
-
Extrude each population through 100 nm polycarbonate filters to obtain LUVs of a uniform size.
-
-
Fusion Assay:
-
Lipid Mixing:
-
Mix Population A and unlabeled vesicles in a 1:9 ratio in a fluorometer cuvette containing HEPES buffer.
-
Monitor the fluorescence of NBD-PE (excitation at 465 nm, emission at 530 nm).
-
Initiate fusion by adding a specific concentration of CaCl2.
-
Fusion results in the dilution of the probes in the membrane, leading to an increase in NBD-PE fluorescence due to decreased resonance energy transfer to Rh-PE.
-
-
Content Mixing:
-
Mix Population B (containing calcein) and unlabeled vesicles in a 1:9 ratio.
-
Monitor the fluorescence of calcein (excitation at 490 nm, emission at 520 nm).
-
Initiate fusion with CaCl2.
-
At high concentrations, calcein fluorescence is self-quenched. Fusion with unlabeled vesicles leads to the dilution of calcein and a subsequent increase in fluorescence.
-
-
Experimental Workflow Diagram
Caption: Workflow for preparing and assaying vesicle fusion using fluorescence.
2-Arachidonoylglycerol (2-AG) in Cellular Signaling
2-Arachidonoylglycerol is an endogenous cannabinoid that plays a crucial role as a signaling molecule in the central nervous system and peripheral tissues. It is synthesized "on-demand" from membrane phospholipids and acts as a full agonist for the cannabinoid receptors CB1 and CB2.[2]
Application Notes
2-AG is extensively studied for its role in retrograde signaling at synapses, where it is released from the postsynaptic neuron to modulate neurotransmitter release from the presynaptic terminal by activating CB1 receptors.[2] Its synthesis is typically initiated by the activation of Gq/11-coupled receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).[3] The study of 2-AG signaling pathways is critical for understanding its physiological functions and for the development of therapeutic agents targeting the endocannabinoid system.
Signaling Pathway: 2-AG Synthesis and Action
Caption: Canonical pathway of 2-AG synthesis and its action as a retrograde messenger.
Experimental Protocol: Quantification of 2-AG in Cell Culture
This protocol outlines a method for stimulating 2-AG production in cultured cells and quantifying its levels using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cells (e.g., neuronal cell line)
-
Cell culture medium
-
Receptor agonist (to stimulate 2-AG synthesis)
-
Methanol (ice-cold)
-
Acetonitrile
-
Internal standard (e.g., 2-AG-d8)
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells and grow to desired confluency.
-
Replace the medium with a serum-free medium for a period before stimulation.
-
Treat the cells with a specific receptor agonist (e.g., a glutamate receptor agonist) for a defined time course to stimulate 2-AG production.
-
-
Lipid Extraction:
-
Terminate the stimulation by rapidly aspirating the medium.
-
Immediately add ice-cold methanol containing the internal standard (2-AG-d8) to the cells to quench enzymatic activity and extract lipids.
-
Scrape the cells and collect the methanol extract.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile/water).
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the lipids using a suitable chromatography column (e.g., C18).
-
Detect and quantify 2-AG and the internal standard using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of 2-AG in the samples by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve.
-
Logical Relationship Diagram: 2-AG Quantification
References
Application Notes and Protocols for 1,2-Dioleoyl-3-arachidoylglycerol in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1,2-Dioleoyl-3-arachidoylglycerol, a significant diacylglycerol (DAG) species, in in vitro assays. The protocols focus on the activation of Protein Kinase C (PKC) and the analysis of downstream signaling events.
Introduction
This compound is a triacylglycerol that can be metabolized to 1,2-dioleoyl-sn-glycerol, a key second messenger in cellular signaling. Diacylglycerols like 1,2-dioleoyl-sn-glycerol are crucial activators of Protein Kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes including proliferation, differentiation, and apoptosis. The unique fatty acid composition of this compound may influence its metabolic processing and subsequent signaling activity. These protocols provide a framework for investigating the in vitro effects of this specific DAG.
Data Presentation
| Compound/Stimulus | Assay System | Parameter | Value |
| Carbachol (inducing 1,2-sn diacylglycerol accumulation) | Airway Smooth Muscle | EC50 | 2.1 x 10⁻⁸ M[1] |
Signaling Pathway
The primary signaling pathway activated by diacylglycerols such as 1,2-dioleoyl-sn-glycerol is the Protein Kinase C (PKC) pathway. Upon generation at the plasma membrane, DAG recruits and activates PKC, leading to the phosphorylation of a wide array of substrate proteins and initiating downstream signaling cascades.
Experimental Protocols
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a cell-free assay to measure the direct activation of purified PKC by this compound (after enzymatic conversion to 1,2-dioleoyl-sn-glycerol) or by directly using 1,2-dioleoyl-sn-glycerol.
Materials:
-
This compound or 1,2-dioleoyl-sn-glycerol
-
Purified Protein Kinase C (PKC) enzyme (e.g., from rat brain)
-
Phosphatidylserine (PS)
-
ATP, [γ-³²P]ATP
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
Tris-HCl buffer
-
MgCl₂
-
CaCl₂
-
EGTA
-
Dithiothreitol (DTT)
-
Chloroform
-
Nitrogen gas stream
-
Sonicator or extruder
-
Scintillation counter and vials
-
Phosphocellulose paper
-
Phosphoric acid
Procedure:
-
Preparation of Lipid Vesicles:
-
In a glass tube, prepare a mixture of phosphatidylserine (PS) and 1,2-dioleoyl-sn-glycerol in chloroform. A typical molar ratio is 95:5 (PS:DAG).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the lipid film in a Tris-HCl buffer (e.g., 50 mM, pH 7.5) to a final lipid concentration of 1 mg/mL.
-
Sonicate the lipid suspension on ice or pass it through an extruder with a 100 nm membrane to create small unilamellar vesicles (SUVs).
-
-
Kinase Reaction:
-
Set up the kinase reaction in a microcentrifuge tube on ice. The final reaction volume is typically 25-50 µL.
-
To each tube, add the following components to the final desired concentrations:
-
Tris-HCl (20 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
CaCl₂ (to achieve the desired free Ca²⁺ concentration, buffered with EGTA)
-
DTT (1 mM)
-
PKC substrate peptide (e.g., 50 µM)
-
Lipid vesicles (containing PS and 1,2-dioleoyl-sn-glycerol)
-
-
Add the purified PKC enzyme (e.g., 10-100 ng).
-
Initiate the reaction by adding ATP mix (e.g., 100 µM final concentration, spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 10-30 minutes.
-
-
Stopping the Reaction and Quantifying Phosphorylation:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Immediately immerse the paper in a beaker of ice-cold 75 mM phosphoric acid.
-
Wash the paper three times with 75 mM phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the paper air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Cell-Based Western Blot Analysis of Downstream PKC Signaling
This protocol outlines a method to assess the effect of this compound on the phosphorylation of a downstream target of PKC, such as ERK (Extracellular signal-regulated kinase), in cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293, HeLa, or a relevant neuronal cell line)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
DMSO (for stock solution)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free medium to the desired final concentrations. Include a vehicle control (DMSO alone).
-
Aspirate the culture medium from the cells and replace it with the treatment medium.
-
Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK) to confirm equal loading.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions, cell types, and reagents. It is recommended to perform pilot experiments to determine the optimal concentrations and incubation times for your system. Always follow appropriate laboratory safety procedures.
References
Troubleshooting & Optimization
1,2-Dioleoyl-3-arachidoylglycerol solubility challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 1,2-Dioleoyl-3-arachidoylglycerol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, a triacylglycerol, is a lipophilic molecule with poor water solubility.[1] Its solubility is highest in nonpolar organic solvents and decreases significantly as the polarity of the solvent increases.[2][3]
Based on data for structurally similar triacylglycerols, the following solvents are recommended for creating stock solutions. Please note that solubility can be compound-specific, and these values should be used as a starting guide.
Table 1: Solubility Data for Structurally Similar Triacylglycerols
| Solvent | Concentration | Compound | Source |
|---|---|---|---|
| DMSO | ≥ 50 mg/mL | This compound | [4] |
| Ethanol | 10 mg/mL | 1,2-Dioleoyl-3-Arachidonoyl-rac-glycerol | [5] |
| DMF | 10 mg/mL | 1,2-Dioleoyl-3-Arachidonoyl-rac-glycerol | [5] |
| Chloroform | Slightly Soluble | 1,2-Dioleoyl-3-Arachidonoyl-rac-glycerol | [5] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1,2-Dioleoyl-3-Arachidonoyl-rac-glycerol |[5] |
Note: Data for 1,2-Dioleoyl-3-Arachidonoyl-rac-glycerol is provided as a close structural analog.
Q2: My this compound is not dissolving, even in a recommended organic solvent. What troubleshooting steps can I take?
A2: If you are experiencing difficulty dissolving the lipid, several factors could be at play, including solvent purity, temperature, and the physical state of the lipid. Follow the workflow below to troubleshoot the issue. Gentle warming and sonication are common methods to aid in the dissolution of lipids.[6]
Q3: My lipid dissolved perfectly in an organic solvent, but it precipitated immediately when I added it to an aqueous buffer. What is the solution?
A3: This is a common and expected challenge when working with highly lipophilic compounds. When the organic solvent is diluted in an aqueous medium, the lipid is no longer soluble and crashes out of the solution.[6] To overcome this, you must create a stable dispersion, such as an emulsion, a suspension of micelles, or liposomes.[7] This is typically achieved by using surfactants or emulsifying agents and applying energy (e.g., sonication or homogenization).
Q4: What key factors influence the solubility of this compound?
A4: Several physicochemical factors can impact the solubility of triglycerides.[8][9] Understanding these can help optimize your experimental conditions. The primary factors include the properties of the lipid itself, the choice of solvent, and the physical conditions of the experiment.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol provides a general method for preparing a concentrated stock solution of this compound in a compatible organic solvent.
Materials:
-
This compound
-
High-purity solvent (e.g., anhydrous DMSO or Ethanol)[4]
-
Glass vial with a PTFE-lined cap
-
Pipettes
-
Analytical balance
-
Water bath or heating block
-
Bath sonicator
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial. Perform this step quickly to minimize exposure to air and moisture.
-
Solvent Addition: Add the calculated volume of the chosen organic solvent to the vial to achieve the target concentration (e.g., 10 mg/mL in ethanol).
-
Initial Mixing: Cap the vial tightly and vortex briefly to disperse the lipid.
-
Assisted Solubilization (If Necessary):
-
Verification: Visually inspect the solution against a light source to ensure it is a clear, homogenous solution with no visible precipitate.
-
Storage: Store the stock solution under an inert gas (e.g., nitrogen or argon) at -20°C or lower to prevent oxidation and solvent evaporation.[11]
Protocol 2: Preparation of an Aqueous Dispersion using a Surfactant
This protocol describes how to create a usable aqueous dispersion from an organic stock solution for cell culture or other aqueous-based experiments.
Materials:
-
Prepared stock solution of this compound (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Surfactant (e.g., Triton X-100, Tween 20)[12]
-
Sterile microcentrifuge tubes or glass vials
-
Bath sonicator
Methodology:
-
Prepare Surfactant Solution: Prepare your aqueous buffer containing the desired concentration of surfactant. The optimal surfactant and its concentration may need to be determined empirically. A common starting point is 0.1-1% (v/v).
-
Dispersion: While vortexing the surfactant-containing buffer, slowly add the required volume of the lipid stock solution dropwise. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid cytotoxicity in biological assays.
-
Homogenization: Immediately after adding the lipid stock, place the vial in a bath sonicator. Sonicate for 10-20 minutes. The solution may appear milky or opalescent but should be homogenous.[12]
-
Usage: Use the freshly prepared dispersion immediately for best results. If precipitates form upon standing, sonicate briefly again before use.[6]
-
Characterization (Optional but Recommended): For drug delivery applications, it is highly recommended to characterize the resulting nanoparticles or emulsion droplets for size, polydispersity, and zeta potential using techniques like Dynamic Light Scattering (DLS).
References
- 1. quora.com [quora.com]
- 2. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. FACTORS AFFECTING LIPID SOLUBILITY [faculty.etsu.edu]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
degradation of 1,2-Dioleoyl-3-arachidoylglycerol in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1,2-Dioleoyl-3-arachidoylglycerol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in my experiments?
A1: The degradation of this compound is primarily due to two main processes:
-
Enzymatic Hydrolysis: Lipases present in your experimental system (e.g., cell lysates, tissue homogenates, or serum-containing media) can hydrolyze the ester bonds of the triglyceride. This process releases the constituent fatty acids (oleic acid and arachidonic acid) and can lead to the formation of diacylglycerols and monoacylglycerols, including the bioactive endocannabinoid 2-arachidonoylglycerol (2-AG).
-
Oxidation: The polyunsaturated arachidonic acid moiety at the sn-3 position is susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.
Q2: How should I properly store and handle this compound to minimize degradation?
A2: Proper storage and handling are critical to maintaining the integrity of this compound. It is recommended to store it at -20°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, temperatures of -80°C are advisable. When in use, it is best to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q3: My results are inconsistent when using this compound. What could be the issue?
A3: Inconsistent results can arise from several factors related to the stability of this mixed-acid triglyceride. One common issue is the variable activity of lipases in different batches of reagents or biological samples. Additionally, the solubility of this lipid in aqueous buffers can be challenging, leading to inconsistent concentrations in your assays. Adhesion of the lipid to plasticware can also contribute to variability.
Q4: Can this compound act as a precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG) in my cellular experiments?
A4: Yes, it is highly probable. The synthesis of 2-AG in biological systems often proceeds through the hydrolysis of a diacylglycerol (DAG) containing arachidonic acid at the sn-2 position.[1] Since this compound can be hydrolyzed by lipases to release oleic acid from the sn-1 position, the resulting 2-oleoyl-3-arachidonoylglycerol is a potential substrate for diacylglycerol lipases to produce 2-AG.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Cell Culture
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of parent compound detected by LC-MS/MS in a short timeframe. | Presence of active lipases in the cell culture medium (e.g., from serum). | 1. Use serum-free medium if possible. 2. Heat-inactivate the serum to denature endogenous lipases.3. Include a lipase inhibitor in your experimental setup (ensure it doesn't interfere with your experiment).4. Reduce incubation time to minimize the extent of degradation. |
| Appearance of unexpected lipid species (e.g., free fatty acids, di- and monoacylglycerols). | Enzymatic hydrolysis of the triglyceride. | 1. Perform a time-course experiment to monitor the appearance of degradation products.2. Use a stable isotope-labeled internal standard for accurate quantification of the parent compound and its metabolites.3. Analyze for the presence of 2-AG and its isomers to understand the degradation pathway. |
Issue 2: Poor Solubility and Inconsistent Dosing in Aqueous Buffers
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate formation when adding the lipid to the buffer. | Low solubility of the triglyceride in aqueous solutions. | 1. Prepare a stock solution in an organic solvent such as ethanol or DMSO.2. Use a carrier protein like bovine serum albumin (BSA) to enhance solubility.3. Sonication or vortexing can help to create a more uniform dispersion, but be mindful of potential oxidation. |
| Variable results between replicate experiments. | Inconsistent formation of micelles or aggregates. | 1. Establish a standardized protocol for preparing your working solutions. 2. Visually inspect your solutions for any signs of precipitation before each experiment.3. Consider using a pre-formulated lipid emulsion. |
Issue 3: Adhesion of this compound to Labware
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected concentrations of the lipid in solution. | Adsorption of the hydrophobic lipid to plastic surfaces. | 1. Use glass or polypropylene labware instead of polystyrene.2. Pre-coat the labware with a blocking agent like BSA.3. Include a small amount of a non-ionic surfactant in your buffer, if compatible with your experiment. |
Experimental Protocols
Protocol 1: In Vitro Lipase-Mediated Degradation Assay
This protocol outlines a general method to assess the degradation of this compound by a specific lipase.
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Create an emulsion of the substrate in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4) containing a stabilizing agent like gum arabic.
-
-
Enzyme Reaction:
-
Pre-incubate the substrate emulsion at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the lipase solution (e.g., pancreatic lipase).
-
Incubate the reaction mixture with gentle agitation.
-
-
Reaction Termination and Analysis:
-
At various time points, stop the reaction by adding a quenching solution (e.g., a mixture of chloroform/methanol).
-
Extract the lipids from the reaction mixture.
-
Analyze the lipid extract using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining this compound and the formation of degradation products (diacylglycerols, monoacylglycerols, and free fatty acids).
-
Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound and its potential degradation products.
-
Sample Preparation:
-
To your biological sample (e.g., cell lysate, plasma), add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water or methyl-tert-butyl ether (MTBE).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent molecule and its expected degradation products. The transitions would be based on the precursor ion (e.g., [M+NH4]+) and characteristic fragment ions (e.g., neutral loss of the fatty acid chains).
-
Visualizations
Caption: Probable enzymatic degradation pathway of this compound.
References
Technical Support Center: 1,2-Dioleoyl-3-arachidoylglycerol (OOA) Stability
For researchers, scientists, and drug development professionals utilizing 1,2-Dioleoyl-3-arachidoylglycerol (OOA), maintaining its stability is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on handling, storage, and troubleshooting to ensure the integrity of your OOA samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of OOA, providing potential causes and actionable solutions.
Issue 1: Rapid Degradation of OOA in Solution
-
Symptom: A freshly prepared OOA solution shows signs of degradation (e.g., increased peroxide value, appearance of new peaks in HPLC analysis) in a short period.
-
Potential Causes:
-
Oxidation: The polyunsaturated arachidonic acid moiety in OOA is highly susceptible to oxidation when exposed to air.
-
Hydrolysis: The ester linkages can be hydrolyzed, especially in the presence of moisture and catalytic enzymes (lipases) or strong acids/bases.
-
Light Exposure: UV and visible light can accelerate oxidative degradation.
-
Inappropriate Solvent: Solvents may contain impurities (e.g., peroxides in aged ethers) that can initiate oxidation.
-
-
Solutions:
-
Inert Atmosphere: Handle OOA solutions under an inert gas such as argon or nitrogen to minimize exposure to oxygen.
-
High-Purity Solvents: Use freshly opened, high-purity solvents. It is recommended to purge solvents with an inert gas before use.
-
Antioxidants: Consider adding a suitable antioxidant to the solution. A combination of a primary antioxidant like a tocopherol (Vitamin E) and a synergist like ascorbyl palmitate can be effective. Empirical testing is recommended to determine the optimal concentration, starting with low levels (e.g., 100-500 ppm).
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Temperature Control: Prepare and use solutions at low temperatures (e.g., on ice) when possible to slow down degradation rates.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: Variability in experimental results when using different batches or preparations of OOA.
-
Potential Causes:
-
Degradation Products: Oxidized or hydrolyzed OOA byproducts may have different biological activities, leading to inconsistent results.
-
Isomerization: Although less common for triacylglycerols compared to monoacylglycerols, acyl migration could potentially occur under certain conditions, altering the molecule's properties.
-
-
Solutions:
-
Purity Assessment: Regularly check the purity of your OOA stock and working solutions using analytical techniques like HPLC.
-
Fresh Preparations: Prepare fresh working solutions for each experiment from a properly stored stock.
-
Consistent Handling: Adhere to a strict, standardized protocol for sample handling and preparation to minimize variability.
-
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
-
Symptom: Tailing, broadening, or co-elution of peaks during HPLC analysis of OOA.
-
Potential Causes:
-
Inappropriate Mobile Phase: The solvent composition may not be optimal for separating OOA from its degradation products or other lipid species.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Suboptimal Column Temperature: Temperature can significantly affect the separation of lipids.
-
Contaminated Guard or Analytical Column: Accumulation of non-eluting compounds can degrade column performance.
-
-
Solutions:
-
Mobile Phase Optimization: For reversed-phase HPLC, a gradient of acetonitrile and a modifier like isopropanol or acetone is commonly used. Adjusting the gradient slope or the proportion of the modifier can improve resolution.
-
Sample Dilution: Dilute the sample in the mobile phase to avoid overloading the column.
-
Temperature Control: Optimize the column temperature. Lower temperatures often improve separation for triacylglycerols, but ensure the sample remains soluble.
-
Column Maintenance: Regularly flush the column with a strong solvent and replace the guard column as needed.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, OOA should be stored as a solid or in a high-purity organic solvent at -20°C or lower. Under these conditions, it is reported to be stable for at least four years. The container should be purged with an inert gas (argon or nitrogen) and tightly sealed to prevent exposure to oxygen and moisture.
Q2: What are the primary degradation pathways for OOA?
The two main degradation pathways for OOA are:
-
Oxidation: The arachidonic acid at the sn-3 position, with its multiple double bonds, is particularly susceptible to oxidation by reactive oxygen species. This process leads to the formation of hydroperoxides (primary oxidation products) which can further break down into aldehydes, ketones, and other compounds (secondary oxidation products), causing rancidity.
-
Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be broken down in the presence of water, a process that is accelerated by enzymes (lipases) or acidic/basic conditions. This results in the formation of free fatty acids and di- or monoacylglycerols.
Q3: How can I monitor the stability of my OOA sample?
The stability of OOA can be monitored by measuring indicators of oxidation:
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). A low PV is indicative of a fresh, non-oxidized sample.
-
Anisidine Value (AV): Measures the concentration of secondary oxidation products (aldehydes).
-
TOTOX Value: A combined measure of oxidation, calculated as 2 * PV + AV.
-
Chromatographic Purity: Techniques like HPLC can be used to assess the purity of the OOA and detect the presence of degradation products.
Q4: Which antioxidants are recommended for stabilizing OOA?
For polyunsaturated lipids like OOA, a combination of antioxidants is often more effective than a single one.
-
Tocopherols (e.g., α-tocopherol): These are excellent radical scavengers.
-
Ascorbyl Palmitate: This is a fat-soluble form of Vitamin C that can regenerate tocopherols, creating a synergistic effect.[1][2] The optimal concentration of antioxidants should be determined empirically for your specific application, but starting in the range of 100-500 ppm is a reasonable approach.
Data Presentation
Table 1: Storage Stability of this compound
| Storage Condition | Duration | Expected Stability | Reference |
| -20°C (Solid or in organic solvent, under inert gas) | ≥ 4 years | High | Cayman Chemical Product Information |
Table 2: Common Indicators of OOA Degradation
| Parameter | What it Measures | Indication of Degradation |
| Peroxide Value (PV) | Primary oxidation products (hydroperoxides) | An increase in PV indicates the initial stages of oxidation. |
| Anisidine Value (AV) | Secondary oxidation products (aldehydes) | An increase in AV indicates the progression of oxidation. |
| HPLC Purity | Percentage of intact OOA | A decrease in the main OOA peak area and the appearance of new peaks suggest degradation. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is based on the reaction of hydroperoxides with ferrous ions, followed by the colorimetric determination of the resulting ferric ions.
Materials:
-
OOA sample
-
Methanol/Butanol (2:1, v/v) solvent
-
Ammonium thiocyanate solution (30% w/v in water)
-
Ferrous chloride solution (prepared by mixing 0.13 M BaCl₂ in 0.4 M HCl with 0.14 M FeSO₄)
-
Spectrophotometer
Procedure:
-
Accurately weigh approximately 10-50 mg of the OOA sample into a glass test tube.
-
Add 9.9 mL of the methanol/butanol solvent and vortex to dissolve the sample completely.
-
Add 50 µL of the ammonium thiocyanate solution and vortex.
-
Add 50 µL of the ferrous chloride solution and vortex immediately.
-
Incubate the mixture at room temperature for 20 minutes, protected from light.
-
Measure the absorbance at 510 nm against a blank containing all reagents except the sample.
-
Calculate the peroxide value using a standard curve prepared with known concentrations of ferric chloride.
Protocol 2: Determination of Anisidine Value (AV)
This protocol measures the secondary oxidation products (aldehydes) by their reaction with p-anisidine.
Materials:
-
OOA sample
-
Isooctane
-
p-Anisidine solution (0.25% w/v in glacial acetic acid)
-
Spectrophotometer
Procedure:
-
Accurately weigh a suitable amount of the OOA sample (e.g., 0.5-2.0 g) into a 25 mL volumetric flask and dissolve in isooctane.
-
Measure the absorbance of this solution at 350 nm (Ab).
-
Pipette 5 mL of the sample solution into a test tube.
-
Pipette 5 mL of isooctane into a separate test tube to serve as a blank.
-
Add 1 mL of the p-anisidine solution to both tubes, vortex, and store in the dark for 10 minutes.
-
Measure the absorbance of the sample solution (As) and the blank solution at 350 nm.
-
Calculate the Anisidine Value using the formula: AV = (25 * (1.2 * As - Ab)) / mass of sample (g).
Mandatory Visualization
Caption: Major degradation pathways of OOA.
Caption: Experimental workflow for ensuring OOA stability.
References
- 1. Antioxidant synergism between tocopherols and ascorbyl palmitate in cooked, minced turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10312H [pubs.rsc.org]
avoiding isomerization of 1,2-Dioleoyl-3-arachidoylglycerol during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to avoid the isomerization of 1,2-Dioleoyl-3-arachidoylglycerol during analysis.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of this compound?
A1: Isomerization, specifically acyl migration, is an intramolecular reaction where a fatty acyl group moves from one position on the glycerol backbone to another. In this compound, the oleoyl group at the sn-2 position can migrate to the sn-1 or sn-3 position, resulting in the formation of 1,3-Dioleoyl-2-arachidoylglycerol or other isomers. This process leads to a loss of the specific stereochemical structure of the original molecule, which can be critical for its biological function and accurate analytical characterization.
Q2: What are the primary factors that promote acyl migration?
A2: Several factors can accelerate acyl migration during the analysis of this compound. These include:
-
High Temperatures: Elevated temperatures during sample preparation, storage, and analysis provide the activation energy for the acyl group to move.
-
pH: Both acidic and alkaline conditions can catalyze the isomerization. The rate of migration is generally lowest at a slightly acidic pH of 4-5.[1]
-
Polar Solvents: Polar solvents can facilitate the formation of the transition state intermediate required for acyl migration.[1] Non-polar solvents are generally preferred for sample storage and analysis.[2][3][4]
-
Presence of Catalysts: Certain materials can act as catalysts for acyl migration. This includes Lewis acids or bases, and even common chromatographic stationary phases like silica gel.[1]
Q3: How should I store this compound to minimize isomerization?
A3: To ensure the stability of this compound, it is recommended to store it as a solid or in a non-polar solvent at low temperatures. For long-term storage, -20°C or -80°C is advisable. If the sample must be in a solution, use a non-polar solvent like hexane or isooctane. Avoid repeated freeze-thaw cycles.
Q4: Which analytical techniques are best for analyzing this compound while minimizing isomerization?
A4: Several techniques can be employed, with specific precautions for each:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating triacylglycerol species.[5] Using non-aqueous mobile phases and avoiding acidic or basic additives can minimize isomerization. Silver ion HPLC can also be used for separating based on unsaturation.[6]
-
Gas Chromatography (GC): High-temperature GC can analyze intact triacylglycerols. However, derivatization to fatty acid methyl esters (FAMEs) for positional analysis requires careful hydrolysis steps to prevent acyl migration before derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a non-destructive technique that can provide quantitative information on the distribution of fatty acids at the sn-2 versus sn-1/3 positions without the need for chemical degradation, thus avoiding isomerization during the measurement itself.[7][8]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF/TOF and ESI-MS/MS can provide structural information, including the identification of isomers, without extensive sample preparation that might induce isomerization.[9][10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may arise from isomerization.
| Problem | Potential Cause | Recommended Solution |
| Presence of unexpected isomer peaks in chromatogram (e.g., 1,3-Dioleoyl-2-arachidoylglycerol) | Acyl migration has occurred during sample preparation or analysis. | Review Sample Handling: Ensure samples are processed at low temperatures. Use non-polar solvents for extraction and dissolution.[2][3][4] Optimize Analytical Method: For HPLC, use a neutral mobile phase and avoid silica-based normal-phase columns if possible, as they can be acidic and promote migration.[12] For GC, if derivatizing, use a rapid hydrolysis method that minimizes exposure to harsh conditions.[13] |
| Inconsistent quantitative results between replicate injections | Ongoing isomerization in the sample vial in the autosampler. | Control Autosampler Temperature: If possible, set the autosampler temperature to a low value (e.g., 4°C). Minimize Time in Solution: Prepare samples immediately before analysis. Avoid letting samples sit in solution for extended periods. |
| Loss of the target this compound peak over time | Degradation and isomerization of the standard or sample during storage. | Verify Storage Conditions: Store standards and samples at -80°C in a non-polar solvent or as a dry solid.[1] Use Fresh Standards: Prepare fresh working standards for each analytical run. |
| Broad or tailing peaks in HPLC analysis | Interaction with the stationary phase or partial on-column isomerization. | Modify Mobile Phase: Consider using a less polar mobile phase or a different column chemistry (e.g., C30 instead of C18) for better separation of TAGs.[5] Check Column Health: An old or contaminated column can have active sites that promote isomerization. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC and GC Analysis to Minimize Isomerization
-
Extraction:
-
If the sample is in a complex matrix, perform lipid extraction using a modified Folch or Bligh-Dyer method with chloroform:methanol.
-
Alternatively, for a less polar extraction that minimizes co-extraction of polar lipids that might interfere, use a solvent system like isooctane:ethyl acetate.[12]
-
All extraction steps should be performed on ice or at 4°C.
-
-
Solvent Evaporation:
-
Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
-
Reconstitution:
-
Reconstitute the lipid extract in a non-polar solvent such as hexane or isooctane for injection. For reversed-phase HPLC, the sample can be dissolved in a small amount of a slightly more polar solvent compatible with the mobile phase (e.g., isopropanol), but the time in this solvent should be minimized.
-
-
Storage:
-
If not analyzed immediately, store the reconstituted sample at -80°C.
-
Protocol 2: Pancreatic Lipase Assay for Positional Analysis
This enzymatic method determines the fatty acid composition at the sn-2 position, which can confirm the structure of this compound. Minimizing the reaction time is crucial to prevent acyl migration of the resulting 2-monoacylglycerol intermediate.[13]
-
Reaction Buffer Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts and calcium chloride.
-
Reaction Setup:
-
Add the triacylglycerol sample to the buffer solution and equilibrate to 40°C.[13]
-
Add pancreatic lipase to initiate the hydrolysis.
-
-
Reaction:
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl) to lower the pH.
-
Product Extraction: Extract the lipid products (monoacylglycerols, diacylglycerols, free fatty acids, and unreacted triacylglycerols) with an organic solvent.
-
Isolation of 2-Monoacylglycerols:
-
Separate the 2-monoacylglycerols from other lipid classes using thin-layer chromatography (TLC) on a silica gel plate impregnated with boric acid. Boric acid complexes with the cis-diols of the 1- and 3-monoacylglycerols, aiding in their separation from the 2-isomers.
-
-
Fatty Acid Analysis:
-
Scrape the 2-monoacylglycerol band from the TLC plate and transesterify to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by gas chromatography (GC) to determine the fatty acid composition at the sn-2 position.
-
Visualizations
Acyl Migration Pathway
Caption: The isomerization pathway of this compound to its 1,3-isomer.
Experimental Workflow for Isomerization-Free Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of ambient solvent extraction methods for the analysis of fatty acids in non-starch lipids of flour and starch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Critical considerations for fast and accurate regiospecific analysis of triacylglycerols using quantitative 13C NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection | JEOL Resources [jeolusa.com]
- 11. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
Technical Support Center: Optimization of 1,2-Dioleoyl-3-arachidoylglycerol (DOArG) Extraction from Tissues
Welcome to the technical support center for the optimization of 1,2-Dioleoyl-3-arachidoylglycerol (DOArG) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the extraction of this specific triacylglycerol from tissue samples.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of DOArG and other triacylglycerols from tissues.
Issue 1: Low Yield of DOArG
-
Question: I am experiencing a low yield of DOArG in my final extract. What are the potential causes and how can I improve my recovery?
-
Answer: Low yield is a frequent issue in lipid extraction. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Inadequate Tissue Homogenization: The first critical step is the complete disruption of the tissue matrix to allow solvents to access the lipids.[1]
-
Recommendation: For hard tissues, grinding the frozen sample in liquid nitrogen with a mortar and pestle is effective. For softer tissues, a Dounce or Potter-Elvehejem homogenizer can be used with the tissue already in the solvent to minimize enzymatic degradation.[2] Ensure the tissue is thoroughly homogenized to a uniform consistency.
-
-
Incorrect Solvent System: The choice of solvent is crucial for efficient lipid extraction. Triacylglycerols like DOArG are nonpolar and dissolve best in nonpolar solvents. However, to extract them from the complex environment of a cell, a mixture of polar and nonpolar solvents is necessary to disrupt protein-lipid complexes.[3]
-
Recommendation: The Folch method (chloroform:methanol 2:1 v/v) is considered a gold standard for lipid extraction from animal tissues.[3][4][5] An alternative with lower toxicity is the hexane:isopropanol method.[6] Ensure your solvents are of high purity, as contaminants can interfere with the extraction and subsequent analysis.[7]
-
-
Insufficient Solvent Volume: An inadequate solvent-to-tissue ratio can lead to incomplete extraction.
-
Recommendation: A common starting point is a 20:1 ratio of solvent to tissue wet weight (e.g., 20 mL of solvent for 1 g of tissue). This may need to be optimized depending on the lipid content of your specific tissue.
-
-
Suboptimal Phase Separation: In liquid-liquid extraction methods like the Folch procedure, poor separation of the lipid-containing organic phase from the aqueous phase will result in product loss.
-
Issue 2: Degradation of DOArG During Extraction
-
Question: I suspect that my DOArG is degrading during the extraction process. What are the signs of degradation and how can I prevent it?
-
Answer: Lipid degradation can be a significant problem, leading to inaccurate quantification and the generation of artifacts. The primary culprits are lipases and oxidation.
-
Enzymatic Degradation: Lipases present in the tissue can rapidly hydrolyze triacylglycerols into diacylglycerols, monoacylglycerols, and free fatty acids once the cells are lysed.
-
Prevention:
-
Rapid Inactivation: The most effective strategy is to rapidly inactivate endogenous lipases. This can be achieved by immediately flash-freezing the tissue in liquid nitrogen upon collection and storing it at -80°C until extraction.[8]
-
Solvent Choice: Using a hot solvent like isopropanol for initial homogenization can help to inactivate lipases.[3]
-
Quenching: Quenching enzymatic activity with cold organic solvents, such as methanol, at the earliest stage of sample preparation is also recommended.[8]
-
-
-
Oxidation: The unsaturated fatty acids in DOArG (oleic and arachidonic acid) are susceptible to oxidation, especially when exposed to air and light.
-
Prevention:
-
Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents at a concentration of 0.01%.[2][3]
-
Inert Atmosphere: Perform the extraction under an inert nitrogen atmosphere to minimize exposure to oxygen.
-
Light Protection: Protect your samples from light by using amber glass vials or wrapping your tubes in aluminum foil.
-
Storage: Store the final lipid extract at -20°C or lower under a nitrogen atmosphere.[8]
-
-
-
Issue 3: Presence of Contaminants in the Final Extract
-
Question: My final DOArG extract appears to be contaminated with non-lipid molecules. How can I purify my sample?
-
Answer: Co-extraction of non-lipid contaminants such as proteins, sugars, and salts is a common problem that can interfere with downstream analysis.
-
Washing the Extract: The "Folch wash" is a standard procedure for removing non-lipid contaminants.
-
Protocol: After the initial extraction with chloroform:methanol, add a salt solution (e.g., 0.9% NaCl or 0.7% NaCl) to the extract.[4] This will create a biphasic system. The upper aqueous phase will contain the water-soluble contaminants, while the lipids remain in the lower organic phase. Carefully remove the upper phase. A second wash of the organic phase with a synthetic upper phase (chloroform:methanol:water in the appropriate ratio) can further improve purity.
-
-
Solid-Phase Extraction (SPE): For higher purity, SPE can be used to fractionate the lipid extract and isolate the triacylglycerol fraction.
-
Recommendation: Use a silica-based SPE cartridge. Nonpolar lipids like DOArG can be eluted with a nonpolar solvent like hexane or diethyl ether, while more polar contaminants are retained on the column.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best method for extracting DOArG from tissues?
-
A1: The optimal method can depend on the tissue type and the specific requirements of your analysis. The Folch method is widely regarded as a robust and efficient method for a broad range of lipids, including triacylglycerols, from animal tissues.[1][3] For a less toxic alternative, a hexane:isopropanol extraction is also effective, though it may be less efficient for polar lipids.[6] A comparative study on mouse tissues showed that for triacylglycerols, the Folch, BUME, and MMC methods generally provide good recovery, while MTBE methods can result in lower recovery of some other lipid classes.[9]
-
-
Q2: How should I store my tissue samples before extraction?
-
A2: To prevent enzymatic degradation and oxidation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until you are ready to perform the extraction.[8] Avoid multiple freeze-thaw cycles.
-
-
Q3: Can I use plastic tubes for the extraction?
-
A3: It is highly recommended to use glass tubes with Teflon-lined screw caps.[2] Organic solvents can leach plasticizers from plastic tubes, which can contaminate your sample and interfere with mass spectrometry analysis.
-
-
Q4: How can I quantify the amount of DOArG in my extract?
-
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying individual lipid species like DOArG.[2][10][11] This technique allows for the separation of DOArG from other lipids and its accurate measurement. The use of an appropriate internal standard is crucial for accurate quantification.
-
-
Q5: My sample forms an emulsion during the washing step. What should I do?
-
A5: Emulsion formation can occur, especially with certain tissue types. To break the emulsion, you can try adding a small amount of a salt like KCl or centrifuging the sample at a higher speed for a longer duration.[2]
-
Data Presentation: Comparison of Triacylglycerol Extraction Methods
| Extraction Method | Principle | Tissue Type | Average Recovery of TAGs (%) | Key Advantages | Key Disadvantages |
| Folch | Liquid-liquid extraction with chloroform/methanol | Pancreas, Spleen, Brain, Plasma | 85.2–109.7%[9] | Gold standard, high recovery for a broad range of lipids.[3] | Use of toxic chloroform, can be labor-intensive. |
| BUME | Liquid-liquid extraction with butanol/methanol/heptane/ethyl acetate | Liver, Intestine | 93.8–106.8% (with some lower recovery in liver)[9] | Less toxic than chloroform, good for liver and intestine.[1] | May have lower recovery for some polar lipids. |
| MMC | Monophasic extraction with methanol/MTBE/chloroform | Brain, Liver, Plasma | 93.6–104.0%[9] | Good recovery for many lipid classes. | Can have lower recovery of certain lipids from specific tissues (e.g., acylcarnitines from pancreas).[9] |
| IPA | Monophasic extraction with isopropanol | General | 84.4–117.9% (with lower recovery from pancreas)[9] | Simple and rapid. | Poor reproducibility for some tissues.[9] |
| MTBE (Matyash) | Liquid-liquid extraction with methanol/MTBE | General | 49.6–110.5% (with lower recovery of polar lipids)[9] | Less toxic than chloroform, organic phase is the upper layer. | Significantly lower recovery for polar lipids.[9] |
Experimental Protocols
A detailed protocol for the widely used Folch method for triacylglycerol extraction is provided below.
Folch Method for Triacylglycerol Extraction from Animal Tissue
Materials:
-
Tissue sample (pre-weighed)
-
Chloroform (high purity)
-
Methanol (high purity)
-
0.9% NaCl solution (or 1 M KCl)
-
Glass homogenizer (e.g., Dounce or Potter-Elvehejem)
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
-
Glass vials for final sample storage
Protocol:
-
Homogenization:
-
Place the weighed frozen tissue sample (e.g., 100 mg) in a glass homogenizer.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL).
-
Homogenize the tissue thoroughly until no visible particles remain. To prevent heating, perform this step on ice.
-
-
Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on a shaker at room temperature for 15-20 minutes to ensure complete extraction.
-
-
Phase Separation:
-
Add 0.25 volumes of 0.9% NaCl solution to the tube (e.g., 0.5 mL).
-
Vortex the mixture thoroughly for 1 minute to induce phase separation.
-
Centrifuge the tube at low speed (e.g., 2000 x g) for 10 minutes to separate the layers. You should observe a lower organic phase and an upper aqueous phase.
-
-
Collection of Lipid Extract:
-
Carefully aspirate and discard the upper aqueous phase, being careful not to disturb the interface.
-
Collect the lower chloroform phase, which contains the lipids, using a glass pipette and transfer it to a clean glass tube.
-
-
Drying and Storage:
-
Evaporate the chloroform from the extract under a gentle stream of nitrogen gas until complete dryness.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform or hexane) for further analysis.
-
Store the final extract in a glass vial under a nitrogen atmosphere at -80°C.
-
Visualizations
Metabolic Pathway: Biosynthesis of Triacylglycerols
The following diagram illustrates the primary pathway for the synthesis of triacylglycerols (TAGs), such as DOArG, in mammalian cells, known as the glycerol-3-phosphate pathway.[3][8]
Caption: Glycerol-3-Phosphate pathway for triacylglycerol synthesis.
Experimental Workflow: DOArG Extraction and Analysis
This diagram outlines a typical workflow for the extraction and subsequent analysis of DOArG from tissue samples.
Caption: Workflow for DOArG extraction and analysis from tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 5. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Separation of 1,2-Dioleoyl-3-arachidoylglycerol (OOG) Isomers
Welcome to the technical support center for the chromatographic separation of 1,2-Dioleoyl-3-arachidoylglycerol (OOG) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of these complex lipids.
Troubleshooting Guides
Issue: Poor or No Resolution of OOG Isomer Peaks
Why am I seeing a single, broad peak instead of distinct peaks for my OOG isomers?
This is the most common challenge in the separation of triacylglycerol (TAG) regioisomers like OOG, where isomers co-elute due to their high structural similarity.[1][2] Several factors can contribute to this issue.
Troubleshooting Steps:
-
Optimize the Stationary Phase: The choice of HPLC column is critical. For TAG isomers, octadecylsilane (ODS or C18) columns are widely used.[1] Consider the following:
-
Particle Size: Use columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency.
-
Column Length: Increasing the column length or coupling multiple columns in series can enhance separation.[1]
-
Specialty Columns: Polymeric ODS columns have shown good performance in recognizing structural differences between TAG positional isomers.[1][3] For isomers differing in the position of double bonds, a silver-ion HPLC (Ag-HPLC) column can be a powerful alternative.[1]
-
-
Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.[1]
-
Solvent Strength: In non-aqueous reversed-phase HPLC (NARP-HPLC), fine-tuning the ratio of solvents like acetonitrile and isopropanol can significantly impact retention and resolution.[4][5][6]
-
Solvent Type: Experiment with different organic modifiers. Small changes in solvent selectivity can lead to improved separation.[2]
-
-
Control the Column Temperature: Temperature is a critical parameter in lipid separation.[2]
-
Lower Temperatures: For NARP-HPLC, operating at lower temperatures (e.g., 10-20°C) can sometimes enhance the separation of TAG isomers.[2]
-
Temperature Gradients: In some cases, a temperature gradient can improve resolution.
-
-
Reduce Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution.
-
Loading Study: Perform a loading study by injecting decreasing amounts of your sample to find the optimal concentration.[2]
-
-
Ensure Injection Solvent Compatibility: The solvent used to dissolve the sample should be compatible with the mobile phase to avoid peak distortion.
Issue: Acyl Migration and Sample Stability
How can I be sure that the isomeric profile I'm seeing is representative of my original sample and not an artifact of my workflow?
The potential for acyl migration, where fatty acids move between the sn-1/3 and sn-2 positions on the glycerol backbone, is a significant concern, especially for molecules like OOG containing arachidonic acid.[7][8] This can lead to the formation of isomers that were not present in the original sample.
Preventative Measures:
-
Sample Handling: Keep samples at low temperatures and minimize exposure to acidic or basic conditions, which can catalyze acyl migration.
-
Extraction and Preparation: Use mild extraction and sample preparation techniques. Avoid excessive heating or prolonged storage at room temperature.
-
Derivatization: In some cases, derivatization of the diacylglycerol fragments after enzymatic digestion can help to stabilize the molecule and prevent acyl migration.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for separating OOG isomers?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating TAG isomers like OOG.[9] The separation is based on subtle differences in hydrophobicity arising from the different spatial arrangements of the fatty acid chains.[9] Silver-ion HPLC (Ag-HPLC) can also be highly effective, as it separates based on the number and position of double bonds.[5]
Q2: Which detector should I use for OOG isomer analysis?
Mass spectrometry (MS) is the preferred detection method for OOG isomers.[10][11] It provides not only sensitive detection but also structural information that can help to identify the different isomers, even if they are not fully separated chromatographically. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for TAG analysis.[9] While evaporative light scattering detectors (ELSD) and UV detectors (at low wavelengths like 205 nm) can be used, they do not provide the same level of specificity as MS.[4][5][12]
Q3: How can I confirm the identity of my separated OOG isomer peaks?
Tandem mass spectrometry (MS/MS) is a powerful tool for identifying TAG regioisomers. The fragmentation patterns of the isomers can be used to determine the position of the fatty acids on the glycerol backbone.[9] For example, the fatty acid at the sn-2 position is typically lost less readily during collision-induced dissociation (CID) compared to the fatty acids at the sn-1 and sn-3 positions.[9]
Q4: Are there any reference standards available for OOG isomers?
The availability of pure reference standards for specific mixed-acid TAG isomers can be limited.[11] It is important to check with commercial suppliers of lipid standards. In the absence of a specific standard, tentative identification can be made based on elution order in well-characterized chromatographic systems and MS/MS fragmentation patterns.
Quantitative Data Summary
The following table summarizes typical parameters that can be varied to optimize the separation of TAG isomers. Actual values will depend on the specific isomers and the chromatographic system used.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Column | C18, 250 x 4.6 mm, 5 µm | Polymeric ODS, 150 x 2.1 mm, 3 µm | Silver-Ion, 250 x 4.6 mm, 5 µm | Improved resolution with polymeric ODS and Ag-Ion for specific isomer types. |
| Mobile Phase | Acetonitrile/Isopropanol (70:30, v/v) | Acetonitrile/Acetone (60:40, v/v) | Hexane/Isopropanol (99:1, v/v) | Varying solvent composition alters selectivity. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min | Lower flow rates can increase resolution but also analysis time. |
| Temperature | 20°C | 15°C | 25°C | Lower temperatures often improve resolution in NARP-HPLC.[2] |
Experimental Protocols
Protocol: Reversed-Phase HPLC-MS/MS for OOG Isomer Separation
This protocol provides a general framework for the separation of OOG isomers using RP-HPLC coupled with tandem mass spectrometry.
-
Sample Preparation:
-
Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in a solvent compatible with the initial mobile phase conditions (e.g., isopropanol or acetone).
-
-
Chromatographic Conditions:
-
Column: C18 or polymeric ODS column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Isopropanol.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run. The exact gradient profile will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 15 - 25°C.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive APCI or ESI.
-
Scan Mode: Full scan to identify the molecular ions of OOG isomers.
-
MS/MS: Product ion scans of the OOG molecular ion to obtain fragmentation patterns for isomer identification. Monitor for the loss of oleic acid and arachidonic acid.
-
Visualizations
Caption: Experimental workflow for the separation and identification of OOG isomers.
Caption: Troubleshooting decision tree for poor peak resolution in OOG isomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utupub.fi [utupub.fi]
- 12. aocs.org [aocs.org]
Technical Support Center: Analysis of 1,2-Dioleoyl-3-arachidoylglycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantitative analysis of 1,2-Dioleoyl-3-arachidoylglycerol (OOS) and other triglycerides (TGs) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of this compound, components of the biological matrix (e.g., plasma, tissue homogenates) can co-extract with the analyte and interfere with its ionization in the mass spectrometer source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[1][2][3] Phospholipids are a major contributor to matrix effects in bioanalysis.[4]
Q2: What are the most common sample preparation techniques to minimize matrix effects for triglyceride analysis?
A2: The most common sample preparation techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
-
Liquid-Liquid Extraction (LLE): This technique separates lipids from the sample matrix based on their differential solubility in immiscible liquid phases. Toluene has been shown to be an effective solvent for extracting structurally similar lipids, yielding high recovery and low ion suppression.[5][6]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte of interest while matrix components are washed away. It is often considered the "gold standard" for sample cleanup as it can provide cleaner extracts compared to LLE and PPT.[7][8]
-
Protein Precipitation (PPT): This is a simpler and faster method that uses a solvent to precipitate proteins from the sample. However, it is generally less effective at removing other matrix components like phospholipids, which can lead to significant matrix effects.[4]
Q3: How do I choose between LLE and SPE for my this compound analysis?
A3: The choice between LLE and SPE depends on several factors, including the complexity of the matrix, the required level of cleanliness, and throughput needs. SPE often provides superior cleanup and can be more easily automated for high-throughput applications.[8] However, LLE can be a cost-effective and efficient alternative, especially when optimized with a suitable solvent system. For complex matrices where high sensitivity is required, SPE is generally recommended.
Q4: What is the role of an internal standard, and what should I use for this compound?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before sample preparation. It is used to correct for variability in sample processing and matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[9][10] For this compound, a SIL-IS with the same fatty acid composition (e.g., with ¹³C or ²H labels) would be optimal. If a specific SIL-IS is not commercially available, a structurally similar triglyceride with odd-chain fatty acids or a commercially available SIL-TG standard can be used, but validation is critical to ensure it behaves similarly to the analyte. Cambridge Isotope Laboratories, Inc. offers a variety of stable isotope-labeled fatty acids and lipids that could be used for this purpose.[9][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or poor sensitivity | Ion suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][2] | Improve sample cleanup: Switch from PPT to LLE or SPE to more effectively remove interfering matrix components, particularly phospholipids.[4] Optimize chromatography: Modify the LC gradient to better separate the analyte from matrix components. Dilute the sample: This can reduce the concentration of interfering species, but ensure the analyte concentration remains above the limit of detection. |
| High variability in results between samples | Inconsistent matrix effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement. | Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[9][10] Matrix-matched calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects. |
| Poor peak shape (tailing, fronting, or splitting) | Column overload: Injecting too much sample or analyte onto the column. Column contamination: Buildup of matrix components on the column.[1] Inappropriate mobile phase: The mobile phase is not optimal for the analyte or column chemistry. | Reduce injection volume or dilute the sample. Implement a more rigorous sample cleanup procedure (SPE). Wash the column with a strong solvent or replace it if necessary. Optimize the mobile phase composition and gradient. |
| Isomerization of the analyte | Spontaneous acyl migration: 1,2-diacylglycerols can isomerize to the more stable 1,3-diacylglycerol form, and similarly for triacylglycerols, especially under certain pH and temperature conditions. Although less common for TGs, it's a possibility. For the related 2-arachidonoyl glycerol, isomerization to 1-arachidonoyl glycerol is a known issue.[12] | Maintain samples at low temperatures (e.g., on ice) during processing. Use a pH-controlled environment if necessary. Minimize sample processing time. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Average Matrix Effect (%) | Analyte Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Moderate to High | Fast and simple | Ineffective at removing phospholipids, leading to significant ion suppression[4] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Cost-effective, can be optimized for high recovery | Can be labor-intensive, may have emulsion formation issues |
| Solid-Phase Extraction (SPE) | Low | High and consistent | Provides the cleanest extracts, high reproducibility, amenable to automation[8] | Can be more expensive and require method development |
*Note: These are general comparative values. Actual percentages will vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
SPE cartridge (e.g., C18 or a specialized lipid removal phase)
-
Plasma or tissue homogenate sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled triglyceride in isopropanol)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., isopropanol/acetonitrile mixture)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment: Thaw the sample on ice. Add the internal standard solution to the sample and vortex briefly.
-
Conditioning: Pass methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass water through the cartridge to equilibrate the sorbent.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with the wash solvent to remove polar interferences.
-
Elution: Elute the this compound and other lipids with the elution solvent.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis
This is a representative method for triglyceride analysis and should be adapted for this compound.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: Start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic triglycerides.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+NH₄]⁺ for this compound
-
Product Ions: Neutral loss of the fatty acid chains. For this compound (18:1/18:1/20:4), monitor for the neutral loss of oleic acid and arachidonic acid.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting workflow for addressing matrix effects in lipid analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. providiongroup.com [providiongroup.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 8. unipub.uni-graz.at [unipub.uni-graz.at]
- 9. Fatty Acids and Lipids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. otsuka.co.jp [otsuka.co.jp]
- 12. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
refining HPLC gradients for better 1,2-Dioleoyl-3-arachidoylglycerol resolution
This guide provides troubleshooting advice and answers to frequently asked questions for refining HPLC gradients to achieve better resolution of 1,2-Dioleoyl-3-arachidoylglycerol and other triacylglycerol (TAG) positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak co-eluting with other TAGs?
Co-elution of TAGs, particularly positional isomers, is a common challenge due to their high structural similarity.[1] Separation in reversed-phase HPLC is based on the chain length and degree of unsaturation of the fatty acid residues.[2] Isomers like this compound and 1,3-Dioleoyl-2-arachidoylglycerol have the same equivalent carbon number (ECN), making them difficult to resolve. Successful separation requires careful optimization of the stationary phase, mobile phase composition, and column temperature.[1]
Q2: Which type of HPLC column is most effective for separating TAG positional isomers?
Reversed-phase columns with octadecylsilyl (C18 or ODS) stationary phases are standard for TAG analysis. For the specific challenge of separating positional isomers, non-endcapped polymeric ODS columns have demonstrated superior performance compared to more common monomeric ODS columns.[1] For separations based on the number and position of double bonds, Silver-Ion (Ag-HPLC) chromatography is a powerful alternative.[3]
Q3: How can I optimize my mobile phase to improve resolution?
Mobile phase composition is a critical factor for selectivity.[1][4]
-
Solvent System: A common approach for reversed-phase separation of TAGs is a binary gradient using acetonitrile as the primary solvent (Mobile Phase A) and a modifier like isopropanol, acetone, or dichloromethane mixed with acetonitrile (Mobile Phase B).[1][5][6] A mobile phase of acetonitrile-2-propanol (70:30, v/v) has been used successfully to separate TAGs with the same ECN.[5]
-
Additives: For improved peak shape and compatibility with mass spectrometry (MS), adding modifiers is recommended.[7][8] Incorporating 5-10 mM ammonium formate or ammonium acetate can help reduce peak tailing by masking residual silanol groups on the stationary phase.[9] Adding 0.1% formic acid can also improve peak shape and ionization efficiency in MS.[7][9][10]
Q4: My peaks are broad and/or tailing. What are the common causes?
Poor peak shape compromises resolution and quantification. Common causes include:
-
Column Overload: Injecting too much sample volume or a too-concentrated sample.[4][9] As a general rule, inject a volume that is 1-2% of the total column volume.[4][11]
-
Incompatible Injection Solvent: Dissolving your sample in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase can cause peak distortion.[9] Whenever possible, dissolve the sample in your initial mobile phase.[9][12]
-
Secondary Interactions: Residual silanol groups on the silica stationary phase can interact with lipids, leading to tailing. Using mobile phase additives like ammonium formate or formic acid can mitigate this.[9]
-
Column Contamination: A contaminated guard or analytical column can lead to poor peak shape.[9] Flushing the column with a strong solvent like isopropanol may help.[9]
Q5: What is the effect of column temperature on the separation?
Column temperature is a crucial parameter that affects retention time and selectivity, sometimes in non-intuitive ways.[4] While higher temperatures generally shorten analysis time, they can decrease selectivity for some compounds.[4][11] For certain TAG isomer pairs, lowering the column temperature has been shown to significantly improve resolution.[1] It is a critical parameter to optimize for your specific analytes and column.
Troubleshooting Guide: Poor Resolution
This guide provides a systematic approach to troubleshooting poor or incomplete resolution of this compound from other closely eluting TAGs.
Caption: Troubleshooting workflow for poor peak resolution.
Data Presentation: Gradient Slope vs. Resolution
A shallower gradient increases the difference in migration speed between two analytes, leading to better resolution, albeit with a longer run time. The table below illustrates this conceptual relationship for two closely eluting TAG isomers.
| Parameter | Method A | Method B |
| Gradient Program | 50-70% B in 10 min | 50-70% B in 30 min |
| Gradient Slope | 2% / min | 0.67% / min |
| Analyte 1 RT (min) | 8.2 | 20.5 |
| Analyte 2 RT (min) | 8.4 | 21.5 |
| Peak Width (min) | 0.15 | 0.30 |
| Resolution (Rs) | 1.33 (Partial) | 2.22 (Baseline) |
Note: Data are illustrative. RT = Retention Time. Resolution (Rs) > 1.5 is generally considered baseline separation.
Experimental Protocols
Protocol: High-Resolution RP-HPLC for TAG Isomer Analysis
This protocol provides a starting point for developing a method for resolving this compound.
1. Sample Preparation
-
Accurately weigh and dissolve the TAG sample in the mobile phase modifier (e.g., isopropanol or acetone) to a final concentration of 1-5 mg/mL.[1]
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
2. HPLC System & Conditions
-
Instrumentation: HPLC or UPLC system with a binary pump capable of precise gradient delivery, a column thermostat, and an appropriate detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
-
Column: Polymeric non-endcapped C18 (ODS) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile (ACN) with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile / 2-Propanol (10:90, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Column Temperature: Critical parameter to optimize. Start at 25°C and evaluate in 5°C increments/decrements.[1]
-
Injection Volume: 5-10 µL.
3. Gradient Program This is a starting point. The gradient must be optimized to provide the shallowest slope during the elution window of the target TAGs.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 70 | 30 | Linear |
| 5.0 | 70 | 30 | Linear |
| 40.0 | 20 | 80 | Linear |
| 45.0 | 0 | 100 | Linear |
| 50.0 | 0 | 100 | Linear |
| 51.0 | 70 | 30 | Linear |
| 60.0 | 70 | 30 | Linear |
Visualizations
Workflow & Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship between HPLC gradient parameters and chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analysis and Separation of 1,2-Dioleoyl-3-arachidoylglycerol and its 1,3-Isomer
For researchers, scientists, and drug development professionals working with complex lipids, the precise analysis and separation of triacylglycerol (TAG) regioisomers are critical for understanding their biological functions and ensuring the purity of synthetic compounds. This guide provides a detailed comparison of the analytical methodologies for distinguishing between 1,2-Dioleoyl-3-arachidoylglycerol (OOA) and its 1,3-isomer, 1,3-Dioleoyl-2-arachidoylglycerol (OAO). These isomers, with identical molecular weights and fatty acid compositions, present a significant analytical challenge.
Structural Differences and Analytical Implications
The fundamental difference between this compound and 1,3-Dioleoyl-2-arachidoylglycerol lies in the positional distribution of the oleoyl and arachidoyl fatty acid chains on the glycerol backbone. In the 1,2-isomer, two oleic acid molecules are at the sn-1 and sn-2 positions, with an arachidonic acid molecule at the sn-3 position. Conversely, the 1,3-isomer has oleic acid at the sn-1 and sn-3 positions and arachidonic acid at the sn-2 position. This subtle structural variance influences their physicochemical properties, which can be exploited for their separation and analysis.
Key Analytical Techniques for Isomer Separation and Identification
Several advanced analytical techniques can be employed for the successful separation and identification of these TAG regioisomers. The most effective approaches often involve a combination of high-resolution chromatography and mass spectrometry.
Chromatographic Methods
Chromatography is the cornerstone for the physical separation of TAG isomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique.
Table 1: Comparison of Chromatographic Separation Techniques
| Technique | Principle of Separation | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Based on the hydrophobicity of the molecules, which is influenced by the equivalent carbon number (ECN = number of carbon atoms - 2 * number of double bonds). The position of the fatty acids can also affect retention. | High resolution, excellent reproducibility, and amenability to coupling with mass spectrometry. | Achieving baseline separation of regioisomers can be challenging and requires careful optimization of chromatographic conditions. |
| Silver Ion HPLC (Ag-HPLC) | Separation based on the degree of unsaturation of the fatty acid chains. Silver ions interact reversibly with the double bonds. | Highly effective for separating TAGs with different degrees of unsaturation. | Less effective for separating regioisomers with the same fatty acid composition. |
| Thin-Layer Chromatography (TLC) | A qualitative technique where separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. | Simple, rapid, and cost-effective for preliminary analysis and reaction monitoring. | Lower resolution and not suitable for quantification without specialized equipment. |
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS/MS), is a powerful tool for the definitive identification of TAG regioisomers. The fragmentation patterns of the parent ions provide information about the fatty acid positions.
Table 2: Mass Spectrometry Techniques for Isomer Identification
| Technique | Principle of Identification | Advantages | Limitations |
| Tandem MS (MS/MS) | Fragmentation of a selected precursor ion (e.g., [M+NH₄]⁺) and analysis of the resulting product ions. The relative abundance of diacylglycerol-like fragment ions reveals the fatty acid at the sn-2 position. | High specificity and sensitivity, providing detailed structural information. | Isomers can sometimes produce similar fragment ions, requiring careful data interpretation. |
| Electron Impact Excitation of Ions from Organics (EIEIO) | Fragmentation of TAG ions using energetic electrons, allowing for regioisomeric assignment of acyl groups at the sn-2 or sn-1/3 positions. | Provides in-depth structural elucidation, including double bond locations within the acyl chains.[1] | Requires specialized instrumentation. |
Experimental Protocols
High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS)
This method is a robust approach for both the separation and identification of this compound and its 1,3-isomer.
Experimental Workflow
Protocol Details:
-
Sample Preparation: Dissolve the lipid mixture containing the isomers in a suitable solvent, such as a mixture of acetonitrile and isopropanol. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Separation:
-
Column: Use a high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A binary gradient of acetonitrile and isopropanol is commonly used. An isocratic elution may also be effective.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for instance, 30°C, to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Employ positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). APCI can produce abundant diacylglycerol-like fragment ions.[2]
-
MS Scan Mode: Perform a full scan to identify the [M+NH₄]⁺ or [M+Na]⁺ adducts of the TAGs.
-
MS/MS Fragmentation: Select the precursor ion corresponding to the TAGs and subject it to collision-induced dissociation (CID). The loss of a fatty acid from the sn-1/3 position is generally preferred over the loss from the sn-2 position. Therefore, the relative abundance of the resulting diacylglycerol fragment ions can be used to distinguish the isomers.
-
Signaling Pathway of a Related Endocannabinoid
While this compound is a triacylglycerol, the structurally related 2-arachidonoylglycerol (2-AG) is a well-studied endocannabinoid. Understanding the synthesis pathway of 2-AG can provide context for the biological relevance of specific acylglycerol structures.
2-Arachidonoylglycerol (2-AG) Synthesis Pathway
This pathway highlights how a diacylglycerol intermediate containing arachidonic acid at the sn-2 position is a precursor to the bioactive endocannabinoid 2-AG.[3][4] The enzymatic machinery involved is specific to the regioisomeric structure of the diacylglycerol.
Conclusion
The analysis and separation of this compound and its 1,3-isomer require sophisticated analytical methodologies. Reversed-phase HPLC provides the necessary resolving power for their physical separation, while tandem mass spectrometry offers unambiguous structural identification based on specific fragmentation patterns. For researchers in drug development and lipidomics, the application of these techniques is essential for quality control, understanding structure-activity relationships, and elucidating the metabolic pathways of these complex lipids. The provided protocols and workflows serve as a foundational guide for establishing robust and reliable analytical methods for these challenging triacylglycerol isomers.
References
- 1. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2-Dioleoyl-3-arachidoylglycerol and Other Triacylglycerols for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of specific triacylglycerols (TAGs) is critical for modeling biological systems and developing novel therapeutics. This guide provides a detailed comparison of 1,2-Dioleoyl-3-arachidoylglycerol (OOA) with other common triacylglycerols, focusing on their physicochemical properties and biological significance. The information presented is supported by established experimental methodologies.
Physicochemical Properties: A Comparative Overview
The physical and chemical characteristics of a triacylglycerol are largely dictated by the nature of its constituent fatty acids, specifically their chain length and degree of unsaturation. This compound is a mixed-acid TAG containing two monounsaturated oleic acid molecules and one polyunsaturated arachidonic acid molecule. This composition influences its physical state, melting point, and susceptibility to oxidation.
| Property | This compound (OOA) | Tristearin (SSS) | Triolein (OOO) | Trilinoelaidin (TLLE) |
| Molecular Formula | C59H102O6 | C57H110O6 | C57H104O6 | C57H98O6 |
| Molecular Weight | 887.4 g/mol | 891.5 g/mol | 885.4 g/mol | 879.4 g/mol |
| Physical State at Room Temp. | Liquid (estimated) | Solid | Liquid | Liquid |
| Melting Point (°C) | ~ -2.5 to -2 (estimated)[1] | 72 | -5 | -11 |
| Fatty Acid Composition | 2x Oleic (18:1), 1x Arachidonic (20:4) | 3x Stearic (18:0) | 3x Oleic (18:1) | 3x Linolelaidic (18:2) |
Note: The melting point of this compound is estimated based on the closely related compound 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.[1]
Oxidative Stability
The oxidative stability of a triacylglycerol is inversely related to the number of double bonds in its fatty acid chains. Polyunsaturated fatty acids, like arachidonic acid, are more prone to oxidation than monounsaturated and saturated fatty acids.
| Triacylglycerol | Key Fatty Acids | Degree of Unsaturation | Expected Oxidative Stability |
| Tristearin (SSS) | Stearic (18:0) | Saturated | Very High |
| Triolein (OOO) | Oleic (18:1) | Monounsaturated | Moderate |
| This compound (OOA) | Oleic (18:1), Arachidonic (20:4) | Monounsaturated & Polyunsaturated | Low |
| Trilinoelaidin (TLLE) | Linolelaidic (18:2) | Polyunsaturated | Very Low |
The presence of arachidonic acid, with its four double bonds, makes this compound significantly more susceptible to oxidation compared to triacylglycerols composed of saturated or monounsaturated fatty acids.[2][3] This is a critical consideration for storage, handling, and experimental design.
Experimental Protocols
Accurate characterization of triacylglycerols relies on standardized experimental methods. Below are protocols for determining two key physicochemical properties.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the triacylglycerol sample (typically 1-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:
-
An initial isothermal period to ensure thermal equilibrium.
-
A cooling ramp (e.g., 10°C/min) to a low temperature (e.g., -80°C) to induce crystallization.
-
A second isothermal period.
-
A heating ramp (e.g., 5°C/min) through the melting range of the sample.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the peak temperature of the endothermic transition. The onset and completion temperatures of melting can also be determined.
Assessment of Oxidative Stability by the Rancimat Method
The Rancimat method is an accelerated oxidation test that determines the induction time or oxidation stability index (OSI) of fats and oils.
Methodology:
-
Sample Preparation: A precise amount of the triacylglycerol sample (typically 3 g) is placed into a reaction vessel.
-
Instrument Setup: The Rancimat apparatus consists of a heating block to maintain a constant temperature and a system to pass a continuous stream of purified air through the sample. The volatile oxidation products are collected in a measuring vessel containing deionized water.
-
Test Conditions: The sample is heated to a specific temperature (e.g., 110°C) while a constant airflow (e.g., 20 L/h) is passed through it.
-
Detection: As the sample oxidizes, volatile organic acids are formed. These are carried by the air stream into the deionized water, causing an increase in its conductivity. The instrument continuously measures this conductivity.
-
Data Analysis: The induction time is the time elapsed until a rapid increase in conductivity is detected. A longer induction time indicates greater oxidative stability.[4][5][6]
Biological Significance and Signaling Pathways
The specific fatty acid composition of this compound makes it a biologically significant molecule, particularly in the context of cell signaling. Upon hydrolysis by lipases, it releases arachidonic acid and 1,2-dioleoylglycerol (a diacylglycerol, DAG), both of which are potent second messengers.
References
- 1. 1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | 2190-20-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of triacylglycerol composition and structures on oxidative stability of oils from selected soybean germplasm [agris.fao.org]
- 4. btsa.com [btsa.com]
- 5. azom.com [azom.com]
- 6. Oxidation stability of fats and oils in solid foods using the Rancimat method | Metrohm [metrohm.com]
The Emerging Role of 1,2-Dioleoyl-3-arachidoylglycerol (2-AG) as a Key Biomarker in Disease
An In-depth Comparison with Established Markers in Neurodegenerative and Metabolic Disorders
The quest for sensitive and specific biomarkers is a cornerstone of modern medicine, driving early diagnosis, patient stratification, and the development of targeted therapies. In this context, the endocannabinoid 1,2-Dioleoyl-3-arachidoylglycerol, more commonly known as 2-arachidonoylglycerol (2-AG), has garnered significant attention as a potential biomarker across a spectrum of diseases, most notably in neurodegenerative and metabolic conditions. This guide provides a comprehensive validation of 2-AG as a biomarker, comparing its performance with established alternatives and presenting the supporting experimental data and protocols for the research and drug development community.
2-AG in Neurodegenerative Diseases: A Potential Early Warning Signal
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by insidious onset and progressive neuronal loss. Current biomarkers often reflect advanced pathology. 2-AG, a key neuromodulator in the central nervous system, is emerging as a potential indicator of early neuroinflammatory and neurodegenerative processes.
Comparison with aternative Biomarkers for Neurodegenerative Diseases
While 2-AG shows promise, it is crucial to evaluate its performance against existing biomarkers.
| Biomarker Category | Specific Biomarkers | Advantages | Disadvantages |
| 2-Arachidonoylglycerol (2-AG) | Plasma/CSF 2-AG levels | Reflects neuroinflammation and synaptic function; potentially an early indicator of disease processes.[1][2] | Levels can be influenced by metabolic status; highly unstable, requiring specific pre-analytical handling. |
| Alzheimer's Disease | Amyloid-β 42 (Aβ42), Phosphorylated Tau (p-Tau), Total Tau (t-Tau) in CSF and blood.[3] | Well-established core pathologies of Alzheimer's disease; good diagnostic accuracy for established disease.[2][3] | Less sensitive for early-stage disease; imaging methods are expensive.[2] |
| Neurofilament Light (NfL), Glial Fibrillary Acidic Protein (GFAP), YKL-40. | Markers of neurodegeneration and neuroinflammation; can be measured in blood. | Not specific to a single neurodegenerative disease. | |
| Parkinson's Disease | α-Synuclein, DJ-1 in CSF and blood.[4][5] | Directly related to the core pathology of Parkinson's disease.[4] | Inconsistent results in blood; invasive CSF collection.[5] |
| Dopamine Transporter (DAT) Scan (DaTscan) | Visualizes dopamine transporter loss in the brain. | Expensive; less effective in early stages and for differentiating atypical parkinsonian disorders. |
Experimental Data Summary
A study on Alzheimer's disease patients revealed elevated plasma 2-AG levels compared to healthy controls. Furthermore, higher 2-AG levels were positively correlated with better memory and attention scores, suggesting a potential compensatory or protective role in the early stages of the disease.[6] However, the diagnostic utility of 2-AG in comparison to the classic Aβ/tau biomarkers has not been definitively established in large-scale comparative studies.
2-AG in Metabolic Disorders: A Link Between Obesity, Insulin Resistance, and Inflammation
The endocannabinoid system, with 2-AG as a primary signaling molecule, is intricately linked to the regulation of energy balance and metabolism. Dysregulation of this system is strongly implicated in the pathogenesis of obesity, metabolic syndrome, and type 2 diabetes.
Comparison with Alternative Biomarkers for Metabolic Syndrome
The diagnosis of metabolic syndrome currently relies on a cluster of clinical and biochemical parameters. 2-AG and the leptin/adiponectin ratio are emerging as more integrated markers of metabolic dysfunction.
| Biomarker Category | Specific Biomarkers | Advantages | Disadvantages |
| 2-Arachidonoylglycerol (2-AG) | Plasma 2-AG levels | Reflects endocannabinoid system overactivity, a key feature of metabolic dysregulation. | Influenced by diet and lifestyle factors. |
| Adipokines | Leptin/Adiponectin Ratio | Reflects adipose tissue dysfunction and inflammation; good correlation with insulin resistance.[7][8][9][10] | Can be influenced by factors other than metabolic health. |
| Inflammatory Markers | C-reactive protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Indicate the low-grade inflammation characteristic of metabolic syndrome. | Not specific to metabolic syndrome. |
| Traditional Markers | Fasting glucose, triglycerides, HDL cholesterol, blood pressure, waist circumference | Well-established, routinely measured clinical parameters. | Represent individual components rather than an integrated measure of metabolic health. |
Experimental Data Summary
Studies have shown that plasma 2-AG levels are significantly higher in obese individuals compared to lean controls.[11] Furthermore, in lean individuals, elevated 2-AG has been identified as a biomarker for age- and menopause-related insulin resistance and dyslipidemia.[12][13] The leptin/adiponectin ratio has also demonstrated strong predictive value for metabolic syndrome, with a lower ratio indicating a higher risk.[6][7] A direct comparative study evaluating the diagnostic and prognostic performance of 2-AG versus the leptin/adiponectin ratio in a large cohort is warranted to establish their relative clinical utility.
Experimental Protocols
Accurate and reproducible quantification of 2-AG is critical for its validation as a biomarker. Due to its inherent instability and propensity to isomerize to the inactive 1-arachidonoylglycerol (1-AG), stringent pre-analytical and analytical procedures are mandatory.
Protocol for Quantification of 2-AG in Human Plasma by LC-MS/MS
This protocol is a synthesis of best practices described in the literature.[14][15][16][17]
1. Sample Collection and Handling (Pre-analytical Phase):
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, add a lipase inhibitor cocktail to prevent ex vivo degradation of 2-AG.
-
Centrifuge at a low temperature (4°C) to separate plasma.
-
Immediately freeze the plasma at -80°C until analysis.
-
Minimize freeze-thaw cycles.
2. Sample Preparation (Analytical Phase):
-
Internal Standard Spiking: Thaw plasma samples on ice. To a known volume of plasma (e.g., 500 µL), add an internal standard solution (e.g., 2-AG-d8) to correct for extraction losses and matrix effects.
-
Liquid-Liquid Extraction (LLE):
-
Add ice-cold toluene (e.g., 2 mL) to the plasma sample. Toluene has been shown to be effective in minimizing 2-AG isomerization and degradation.[14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 3000 x g) for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (toluene) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., acetonitrile/water mixture).
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a two-solvent system is employed.
-
Solvent A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate).
-
Solvent B: Acetonitrile or methanol with the same modifier.
-
-
Gradient: A typical gradient would start with a higher percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the lipophilic analytes. A crucial aspect is to achieve baseline separation of 2-AG from its isomer 1-AG.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 2-AG and its internal standard are monitored. For example, for 2-AG, the transition m/z 379.3 -> m/z 287.2 is often used.
-
4. Data Analysis and Quantification:
-
Generate a calibration curve using known concentrations of 2-AG standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 2-AG in the samples by interpolating from the calibration curve.
Signaling Pathways and Workflows
Understanding the biological context of 2-AG as a biomarker is essential. The following diagrams illustrate key signaling pathways and a typical experimental workflow.
References
- 1. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Amyloid-β and Phosphorylated Tau are the Key Biomarkers and Predictors of Alzheimer’s Disease [aginganddisease.org]
- 4. Frontiers | Alpha-Synuclein Aggregation in Parkinson's Disease [frontiersin.org]
- 5. Diagnostic and therapeutic agents that target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leptin:Adiponectin Ratio and Metabolic Syndrome in the General Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of leptin/adiponectin ratio in metabolic syndrome and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adiponectin-leptin ratio: A promising index to estimate adipose tissue dysfunction. Relation with obesity-associated cardiometabolic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. Comparisons of neurodegenerative disease biomarkers across different biological fluids from patients with Huntington’s disease (2025) | Alison Bamford [scispace.com]
- 12. Endocannabinoid 2-arachidonoylglycerol protects neurons against β-amyloid insults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. mdpi.com [mdpi.com]
- 15. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
A Comparative Guide to the Quantification of 1,2-Dioleoyl-3-arachidoylglycerol and Structurally Similar Triacylglycerols
For researchers, scientists, and professionals in drug development, the accurate quantification of specific triacylglycerols (TAGs) like 1,2-Dioleoyl-3-arachidoylglycerol is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. This guide provides an objective comparison of two powerful analytical techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) . While a specific validated method for this compound is not widely documented, this guide leverages established protocols for structurally similar mixed-acid triacylglycerols to provide a robust framework for method selection and development.
Data Presentation: Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Both HPLC-MS/MS and HPLC-CAD offer high sensitivity and are suitable for the analysis of complex lipid mixtures. The following table summarizes their key quantitative performance attributes for the analysis of triacylglycerols.
| Performance Metric | HPLC-MS/MS | HPLC-CAD |
| Specificity | Very High (distinguishes isomers) | Moderate to High (class-specific) |
| Linearity (R²) | > 0.995[1] | > 0.999[2][3] |
| Limit of Quantification (LOQ) | ~0.05 µg/mL[1] | < 6.16 µg/mL[4] / 2.7 - 24.4 ng (on-column)[3] |
| Precision (RSD) | Interday CV ~0.15% (TriP-MS3 method)[5] | Interday RSD: 4.2 - 7.3%[2] / 0.4 - 2.3%[3] |
| Accuracy (Recovery) | 95 - 120%[1] | 93 - 114%[3] |
| Dynamic Range | Wide | > 4 orders of magnitude[6] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the quantification of triacylglycerols using HPLC-MS/MS and HPLC-CAD.
Method 1: HPLC-MS/MS for Triacylglycerol Quantification
This method is adapted from protocols for the analysis of mixed-acid TAGs and offers high specificity and sensitivity, making it ideal for identifying and quantifying specific TAG species in complex biological matrices.[1][5][7]
1. Sample Preparation (Lipid Extraction)
-
Homogenization: Homogenize the tissue or fluid sample in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Extraction: Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to isolate the lipid fraction.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., acetonitrile or isopropanol).
-
Internal Standard: Spike the sample with a known concentration of a deuterated TAG internal standard (e.g., d5-TAG 16:0/18:0/16:0) for accurate quantification.[5]
-
Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.[8]
2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or C30 column (e.g., Ascentis Express C18, 150 x 2.1 mm, 2.7 µm).[9]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.2 - 0.3 mL/min.
-
Column Temperature: 25 - 50 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. For this compound (C56H100O6, MW: 885.4), precursor and product ions would be determined empirically. The precursor ion would be the [M+NH4]+ adduct. Product ions would correspond to the neutral loss of the fatty acid chains (Oleic acid: C18H34O2, Arachidonic acid: C20H32O2).[7]
Method 2: HPLC-CAD for Triacylglycerol Quantification
This method is well-suited for the quantification of total TAGs or for the analysis of less complex mixtures where isomer separation is not critical. It offers a more universal response for non-volatile analytes compared to UV detection.[2][3][6]
1. Sample Preparation
-
Extraction and Dilution: Extract lipids as described for the HPLC-MS/MS method.
-
Dissolution: Dissolve the extracted oil or lipid residue in a suitable solvent like isopropanol or a chloroform:methanol mixture.
-
Internal Standard: Add an appropriate internal quantification standard, such as tristearin.[2]
-
Filtration: Filter the sample through a 0.2 µm PTFE syringe filter.
2. HPLC-CAD Instrumentation and Conditions
-
HPLC System: A standard HPLC system.
-
Column: A reversed-phase C18 column.[2]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetone and acetonitrile is common for TAG analysis.
-
Flow Rate: Typically 0.3 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[9]
-
Detector: A Charged Aerosol Detector (CAD).
-
CAD Settings:
-
Evaporation Temperature: 35 °C.[3]
-
Power Function Value: 1.0 (or as optimized for the specific application).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
A generalized workflow for the analysis of triacylglycerols by chromatographic methods is presented below. This workflow highlights the key steps from sample collection to data analysis, applicable to both HPLC-MS/MS and HPLC-CAD.
Caption: General workflow for triacylglycerol analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. The Determination of Triacylglycerols and Tocopherols Using UHPLC–CAD/FLD Methods for Assessing the Authenticity of Coffee Beans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 2-Arachidonoylglycerol (2-AG) and Arachidonic Acid-Containing Diacylglycerols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key lipid signaling molecules: 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system, and arachidonic acid-containing diacylglycerols (DAGs), which serve as crucial second messengers and metabolic precursors to 2-AG. Understanding their distinct and interconnected roles is vital for research in neuroscience, immunology, and pharmacology. While the specific molecule 1,2-Dioleoyl-3-arachidoylglycerol is a triacylglycerol, this guide will focus on the more direct and functionally relevant comparison between 2-AG and its immediate diacylglycerol precursors containing arachidonic acid at the sn-2 position (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol), which are often generically discussed in the context of 2-AG synthesis.
Core Distinctions at a Glance
2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for cannabinoid receptors, acting as a full agonist to initiate cannabinoid signaling.[1][2][3][4] In contrast, diacylglycerols containing arachidonic acid are not direct cannabinoid receptor agonists. Their principal roles are as second messengers that activate Protein Kinase C (PKC) and as the direct substrate for diacylglycerol lipase (DAGL) to produce 2-AG on demand.[4][5][6][7]
Quantitative Data Summary: 2-AG vs. Arachidonic Acid-Containing DAG
The following table summarizes the fundamental differences in the biochemical and signaling properties of these two classes of lipid molecules.
| Feature | 2-Arachidonoylglycerol (2-AG) | sn-2 Arachidonic Acid-Containing Diacylglycerol (e.g., SAG) |
| Primary Target | Cannabinoid Receptors (CB1 and CB2)[1][8] | Protein Kinase C (PKC), Diacylglycerol Lipase (DAGL)[6][7] |
| Receptor Binding | High affinity for CB1 and CB2 receptors.[1][9] | Does not directly bind to cannabinoid receptors. |
| Agonist Efficacy | Full agonist at both CB1 and CB2 receptors.[1][2][10][11] | Not applicable (not a cannabinoid receptor agonist). |
| Primary Signaling Role | Retrograde synaptic messenger, neuromodulator, immunomodulator.[4][7][10] | Second messenger, precursor for 2-AG synthesis.[5][6] |
| Key Synthesis Enzymes | Diacylglycerol Lipase (DAGL) α/β.[4][5][6][7] | Phospholipase C (PLC) β.[4][5][6][7] |
| Key Degradation Enzymes | Monoacylglycerol Lipase (MAGL), FAAH, ABHD6/12.[5][6][12] | Diacylglycerol Lipase (DAGL), Diacylglycerol Kinase (DGK). |
Signaling Pathways and Metabolic Relationship
The biological activities of 2-AG and its precursor DAG are intricately linked yet functionally distinct. 2-AG functions as a retrograde messenger, being synthesized in the postsynaptic neuron to act on presynaptic CB1 receptors, while DAG acts as a classical second messenger within the postsynaptic cell.
2-Arachidonoylglycerol (2-AG) Synthesis and Retrograde Signaling
Upon stimulation of Gq/11-coupled receptors (like mGluR1/5) in a postsynaptic neuron, Phospholipase Cβ (PLCβ) is activated.[4][6] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and a diacylglycerol containing arachidonic acid at the sn-2 position.[4][6] This specific DAG is then rapidly hydrolyzed by Diacylglycerol Lipase α (DAGLα) to produce 2-AG.[4][7] 2-AG, being a lipophilic molecule, traverses the synaptic cleft to bind to and activate presynaptic CB1 receptors, typically leading to the suppression of neurotransmitter release.[6]
Caption: Synthesis of 2-AG in the postsynaptic terminal and its retrograde action on presynaptic CB1 receptors.
Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling
The same DAG molecule that serves as the precursor for 2-AG also has a critical signaling function of its own. It acts in concert with Ca2+ (released from the ER by IP3, the other product of PIP2 hydrolysis) to recruit and activate Protein Kinase C (PKC) at the cell membrane. Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses, including changes in gene expression, cell proliferation, and ion channel modulation.
Caption: Diacylglycerol (DAG) acts as a second messenger to activate the Protein Kinase C (PKC) pathway.
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the biological activities of these lipids. Below are standard protocols for key experiments.
Experimental Workflow: Comparative Analysis
A logical workflow is required to differentiate the activities of 2-AG and a given diacylglycerol. The initial step is to assess direct cannabinoid receptor interaction, followed by functional assays for both cannabinoid and PKC signaling pathways.
Caption: Workflow for differentiating the biological activities of 2-AG and diacylglycerols.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: Use a high-affinity cannabinoid receptor radioligand, such as [3H]CP55,940.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (2-AG or DAG).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 90 minutes at 30°C) in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by nonlinear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional Activity)
Objective: To measure the ability of the test compounds to activate G-protein signaling via CB1 or CB2 receptors.
Methodology:
-
Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.
-
Reaction Mixture: Prepare an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubation: Add the cell membranes to the reaction mixture and incubate (e.g., 60 minutes at 30°C) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination & Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the radioactivity on the filters by liquid scintillation counting.
-
Data Analysis: Plot the stimulated binding against the log concentration of the test compound. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the resulting dose-response curve. 2-AG is expected to show a robust, full agonist response, while DAG should show no activity.[1][11]
Protein Kinase C (PKC) Activity Assay
Objective: To determine if the test compounds can directly activate PKC.
Methodology:
-
Enzyme Source: Use purified recombinant PKC isozymes or cell lysates.
-
Assay Principle: A common method involves measuring the phosphorylation of a specific peptide substrate by PKC using [γ-³²P]ATP.
-
Reaction Components: The reaction mixture includes the PKC enzyme, a peptide substrate (e.g., neurogranin or a synthetic peptide), ATP (spiked with [γ-³²P]ATP), and the necessary cofactors (e.g., Ca2+, phosphatidylserine).
-
Activation: Add the test compound (DAG is expected to activate PKC in the presence of cofactors; 2-AG should be inactive).
-
Incubation: Allow the phosphorylation reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C.
-
Separation: Stop the reaction and separate the phosphorylated peptide from the unreacted [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing away the free ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Compare the PKC activity in the presence of the test compound to a basal (no activator) and a positive control (e.g., phorbol esters).
Conclusion
2-Arachidonoylglycerol and sn-2-arachidonoyl-diacylglycerols are both critical lipid messengers, but they operate through fundamentally different mechanisms. 2-AG is a direct, high-efficacy agonist of cannabinoid receptors and the principal mediator of retrograde endocannabinoid signaling.[10][11] In contrast, diacylglycerols containing arachidonic acid are not cannabinoid ligands; they function as pivotal intracellular second messengers by activating PKC and, crucially, serve as the immediate biosynthetic precursors for on-demand production of 2-AG.[6][7] A clear understanding of these distinct roles is essential for the targeted development of therapeutics aimed at modulating the endocannabinoid system and related signaling pathways.
References
- 1. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Arachidonoylglycerol and the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Arachidonoylglycerol, an endogenous cannabinoid receptor ligand, induces rapid actin polymerization in HL-60 cells differentiated into macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
comparative lipidomics of 1,2-Dioleoyl-3-arachidoylglycerol containing samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,2-Dioleoyl-3-arachidoylglycerol (OOA), a specific triacylglycerol (TAG), in a biological context. While comprehensive quantitative data for this individual lipid species across a wide variety of samples remains limited in publicly available datasets, this document synthesizes the available information and outlines the methodologies for its analysis.
Comparative Analysis of this compound Abundance
Direct comparative studies detailing the absolute concentrations of this compound across different tissues, food sources, or conditions are not extensively available. However, targeted lipidomics studies are beginning to shed light on the differential expression of specific TAGs in disease states.
One notable study in the field of oncology has identified changes in the levels of TAG (18:1/18:1/20:4), which corresponds to this compound, in patients with ovarian cancer. The following table summarizes this finding.
| Sample Type | Condition | Relative Abundance of this compound | Reference |
| Plasma | Ovarian Cancer | Increased | [1] |
| Plasma | Healthy Control | Baseline | [1] |
Note: This table highlights a specific finding and should not be generalized without further research. The "increased" relative abundance is in comparison to the healthy control group within the cited study.
Experimental Protocols for Comparative Lipidomics of Triacylglycerols
The analysis of specific triacylglycerols like this compound from complex biological samples requires a multi-step workflow. The following protocol provides a detailed methodology for such an analysis.
Sample Preparation and Lipid Extraction
Accurate and reproducible sample preparation is critical for reliable TAG analysis. The choice of extraction method depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE): This is the most common method for extracting lipids from biological fluids and tissues.[2][3]
-
Folch Method: Samples are homogenized in a chloroform:methanol (2:1, v/v) mixture. The mixture is then washed with a salt solution (e.g., 0.9% NaCl) to separate the lipid-containing organic phase from the aqueous phase.
-
Bligh-Dyer Method: This method uses a different ratio of chloroform:methanol:water (1:2:0.8, v/v/v) and is suitable for samples with higher water content.
-
Methyl-tert-butyl ether (MTBE) Extraction: This is a safer alternative to chloroform-based methods. Lipids are extracted into the upper MTBE phase, which is easier to collect.[2]
-
-
Solid-Phase Extraction (SPE): SPE can be used for selective purification of lipid classes. For TAG analysis, a silica-based sorbent can be used to separate neutral lipids like TAGs from more polar lipids.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is essential for separating individual TAG species from the complex mixture of lipids in the extract.
-
Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for TAG analysis.[4]
-
Column: C18 or C30 columns are commonly used.
-
Mobile Phase: A gradient of solvents with differing polarities is used for elution. Typical mobile phases include mixtures of isopropanol, acetonitrile, and water.
-
Principle: Separation is based on the partitioning of the TAGs between the nonpolar stationary phase and the mobile phase. Retention time is influenced by the total number of carbons and the number of double bonds in the fatty acyl chains.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is used for the detection and identification of the separated TAGs.
-
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of lipids.
-
Atmospheric Pressure Chemical Ionization (APCI): Often used for less polar lipids like TAGs.[4]
-
-
Mass Analyzers:
-
Quadrupole Time-of-Flight (Q-TOF): Provides high resolution and mass accuracy.
-
Orbitrap: Offers very high resolution and mass accuracy, enabling confident identification of lipid species.
-
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion allows for the identification of the constituent fatty acids and their positions on the glycerol backbone, which is crucial for distinguishing isomers.
Visualizing Workflows and Pathways
Experimental Workflow for Comparative Lipidomics
The following diagram illustrates the general workflow for a comparative lipidomics study focused on triacylglycerols.
References
Assessing the Purity of Synthetic 1,2-Dioleoyl-3-arachidoylglycerol: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing synthetic triacylglycerols, ensuring the purity of these critical components is paramount for reproducible and reliable results. This guide provides a comparative overview of methods to assess the purity of synthetic 1,2-Dioleoyl-3-arachidoylglycerol and compares it with viable alternatives.
Comparative Analysis of Synthetic Triacylglycerols
The selection of a specific triacylglycerol in research and drug development often depends on its fatty acid composition, which influences its physicochemical properties and biological activity. Below is a comparison of this compound with two common alternatives.
| Feature | This compound | 1,2-Dioleoyl-3-palmitoyl-rac-glycerol | 1,2-Dioleoyl-3-α-linolenoyl-rac-glycerol |
| Structure | sn-1: Oleic Acid (18:1), sn-2: Oleic Acid (18:1), sn-3: Arachidic Acid (20:0) | sn-1: Oleic Acid (18:1), sn-2: Oleic Acid (18:1), sn-3: Palmitic Acid (16:0) | sn-1: Oleic Acid (18:1), sn-2: Oleic Acid (18:1), sn-3: α-Linolenic Acid (18:3) |
| Molecular Formula | C₅₉H₁₁₀O₆ | C₅₅H₁₀₂O₆ | C₅₇H₁₀₀O₆ |
| Molecular Weight | 915.5 g/mol [1] | 859.4 g/mol [2] | 881.4 g/mol [3] |
| Purity Specification | ≥95%[1][4] | ≥90%[2] or ≥99% (TLC)[5] | ≥98%[3] |
| Key Difference | Contains a saturated long-chain fatty acid (arachidic acid) at the sn-3 position. | Contains a saturated fatty acid (palmitic acid) at the sn-3 position. | Contains a polyunsaturated fatty acid (α-linolenic acid) at the sn-3 position. |
Experimental Protocols for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of synthetic triacylglycerols.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Intact Triacylglycerol Analysis
HPLC-MS is a powerful technique for separating and identifying intact triacylglycerol species, providing information on molecular weight and fragmentation patterns that can confirm the identity and purity of the target molecule.[6][7][8]
Sample Preparation:
-
Accurately weigh approximately 1 mg of the triacylglycerol sample.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., isopropanol, chloroform/methanol 2:1 v/v).[6]
-
Vortex the sample for 1 minute to ensure complete dissolution.[6]
-
Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble impurities.[6]
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial.[6]
HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient from ~30% B to 100% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
MS Detection: Full scan mode to detect the [M+NH₄]⁺ or [M+Na]⁺ adducts of the intact triacylglycerol. Tandem MS (MS/MS) can be used to fragment the parent ion and confirm the fatty acid constituents.
Gas Chromatography with Flame Ionization Detection (GC-FID) for Fatty Acid Methyl Ester (FAME) Analysis
GC-FAME analysis is essential for verifying the fatty acid composition of the triacylglycerol, a critical purity parameter. This involves the transesterification of the fatty acids to their more volatile methyl esters.
Sample Preparation (Acid-Catalyzed Transesterification):
-
Weigh approximately 10 mg of the triacylglycerol sample into a screw-cap test tube.
-
Add 2 mL of toluene and 1 mL of 1% sulfuric acid in methanol.
-
Seal the tube and heat at 50°C for 2 hours.
-
After cooling, add 2 mL of 5% sodium chloride solution and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
GC-FID Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-FATWAX UI, CP-Sil 88).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split injection (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) at a suitable rate (e.g., 3-5°C/min).
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Standard: A certified FAME standard mixture should be run for peak identification and quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H-NMR spectroscopy provides a non-destructive method to confirm the structure of the triacylglycerol and can be used for quantitative purity assessment without the need for specific reference standards for impurities.[9][10][11]
Sample Preparation:
-
Accurately weigh 5-10 mg of the triacylglycerol sample into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).
-
Dissolve the sample completely by gentle vortexing.
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
Data Analysis:
-
Integrate the characteristic signals of the triacylglycerol (e.g., glycerol backbone protons, olefinic protons) and the internal standard.
-
Calculate the purity based on the integral ratios, the known amount of the internal standard, and the molecular weights of the analyte and the standard.
Visualizing Experimental Workflows and Biological Pathways
To aid in the understanding of the analytical process and the biological context of these lipids, the following diagrams are provided.
Synthetic triacylglycerols are frequently used in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles. The cellular uptake of these nanoparticles is a critical step in their therapeutic action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. researchgate.net [researchgate.net]
- 9. Qualitative and Quantitative NMR Approaches in Blood Serum Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. emerypharma.com [emerypharma.com]
A Comparative Analysis of 1,2-Dioleoyl-3-arachidoylglycerol and its Ether Analog: Functional Distinctions in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between the ester-linked diacylglycerol (DAG), 1,2-Dioleoyl-3-arachidoylglycerol, and its corresponding sn-1 ether-linked analog. This comparison is critical for understanding their distinct roles in cellular signaling, metabolism, and potential as therapeutic targets. The information presented is supported by experimental data from the literature on these molecules and closely related analogs.
Introduction
Diacylglycerols are pivotal second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC). The specific fatty acid composition of a DAG molecule, such as this compound, can fine-tune its signaling properties. The substitution of the ester linkage at the sn-1 position with a more stable ether bond creates an ether-linked diacylglycerol, fundamentally altering its biochemical behavior and functional outputs. This guide delineates these critical differences.
The core structural difference lies in the linkage of the aliphatic chain at the sn-1 position of the glycerol backbone. In this compound, this is an ester bond, whereas its ether analog possesses an ether bond. This seemingly subtle modification has profound implications for the molecule's interaction with enzymes, its metabolic fate, and its overall impact on cell signaling.
Comparative Data Summary
The following tables summarize the key functional and physical differences based on experimental data from the target molecules and their close structural analogs.
| Feature | This compound (Ester-linked) | sn-1-O-Oleyl-2-oleoyl-3-arachidoylglycerol (Ether-linked Analog) |
| Primary Signaling Function | Activator of Protein Kinase C (PKC) | Poor activator/potential inhibitor of PKC |
| Metabolic Stability | Susceptible to hydrolysis by lipases | More resistant to certain lipases |
| Substrate for Diacylglycerol Kinase (DGK) | Good substrate, particularly for DGKε | Poor substrate for DGKε |
| Physical Properties | Contributes to membrane fluidity; presence of carbonyl group allows for specific hydrogen bonding | Alters membrane fluidity and packing; absence of carbonyl group changes intermolecular interactions |
| Parameter | This compound (Ester-linked) | sn-1-O-Oleyl-2-oleoyl-3-arachidoylglycerol (Ether-linked Analog) | Reference |
| PKC Activation | Potent activator | Significantly reduced or no activation; can be inhibitory | [1] |
| Metabolism by DGKε | Efficiently phosphorylated to phosphatidic acid | Poor substrate for phosphorylation | [2] |
| Downstream Signaling (MAPK/PI3K) | Activates pro-proliferative pathways (e.g., ERK) via PKC | Can inhibit growth factor-stimulated ERK and PI3K/Akt signaling | [2] |
Functional Differences in Detail
Protein Kinase C (PKC) Activation
The most profound functional distinction lies in their ability to activate PKC. The ester bond at the sn-1 position of diacylglycerols is a critical determinant for PKC activation.[1] The carbonyl oxygen of the ester group is thought to form a hydrogen bond with a key residue in the C1 domain of PKC, stabilizing the active conformation of the enzyme.
In the ether analog, the absence of this carbonyl group at the sn-1 position leads to a significant loss of PKC-activating ability.[1] In fact, some studies suggest that ether-linked diglycerides can act as antagonists, inhibiting PKC activation by their ester-linked counterparts and thereby impeding downstream signaling cascades.[2][3] This suggests that while this compound would promote PKC-mediated phosphorylation of target proteins, its ether analog would likely fail to do so and may even dampen such signaling.
Metabolism
The metabolic fates of these two molecules are also distinct. Diacylglycerol kinases (DGKs) are key enzymes that terminate DAG signaling by phosphorylating it to phosphatidic acid (PA), another important signaling lipid. The DGK family consists of several isoforms with varying substrate specificities. Notably, DGKε exhibits a preference for DAG species containing an arachidonoyl group at the sn-2 position.[4]
Crucially, the replacement of the sn-1 ester linkage with an ether bond renders the molecule a poor substrate for DGKε.[2] This implies that the ether analog, if formed in a cell, would have a longer half-life than the ester-linked version in contexts where DGKε is the primary metabolizing enzyme. This prolonged presence could allow for other, non-PKC mediated effects.
Impact on Downstream Signaling Pathways
Given its role as a potent PKC activator, this compound is expected to stimulate downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often involved in cell proliferation and survival.
Conversely, cell-permeable ether-linked diglycerides have been shown to inhibit growth factor-stimulated ERK activation in a PKC-ε-dependent manner and reduce PI3K/Akt signaling.[2] This suggests that the ether analog of this compound could have anti-proliferative or pro-apoptotic effects in certain cellular contexts, a stark contrast to the function of its ester-linked counterpart.
Experimental Protocols
Protein Kinase C (PKC) Activity Assay
Objective: To determine the ability of this compound and its ether analog to activate PKC.
Materials:
-
Purified PKC isoform (e.g., PKCα, PKCε)
-
Lipid vesicles composed of phosphatidylserine (PS) and phosphatidylcholine (PC)
-
This compound and its ether analog
-
ATP, [γ-³²P]ATP
-
PKC substrate peptide (e.g., MARCKS protein fragment)
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare lipid vesicles by drying a mixture of PC and PS (e.g., 4:1 molar ratio) under a stream of nitrogen, followed by hydration in buffer and sonication.
-
Incorporate this compound or its ether analog into the vesicles at desired concentrations during the hydration step.
-
Set up the kinase reaction by combining the lipid vesicles, purified PKC, and the substrate peptide in the kinase buffer.
-
Initiate the reaction by adding ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Compare the PKC activity in the presence of the ester-linked DAG, the ether-linked analog, and a vehicle control.
Diacylglycerol Kinase (DGK) Activity Assay
Objective: To assess the suitability of this compound and its ether analog as substrates for DGK.
Materials:
-
Purified DGK isoform (e.g., DGKε)
-
This compound and its ether analog
-
ATP, [γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Lipid extraction reagents (chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the substrate by solubilizing this compound or its ether analog in a suitable detergent (e.g., octylglucoside) or by incorporating it into lipid vesicles.
-
Set up the kinase reaction by combining the substrate, purified DGK, and kinase buffer.
-
Initiate the reaction by adding ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction and extract the lipids using a chloroform/methanol/HCl mixture.
-
Separate the radiolabeled phosphatidic acid product from the unreacted substrate and [γ-³²P]ATP by TLC.
-
Visualize and quantify the radiolabeled phosphatidic acid spot using a phosphorimager or autoradiography.
-
Compare the amount of product formed with the ester-linked DAG versus the ether-linked analog.[5][6]
Visualizations
Caption: Signaling cascade initiated by this compound.
Caption: Divergent functional pathways of the ether-linked analog.
Conclusion
The functional differences between this compound and its sn-1 ether analog are substantial and have significant implications for cellular signaling and physiology. The ester-linked molecule is a canonical activator of Protein Kinase C, playing a key role in signal transduction pathways that regulate a wide array of cellular processes. In contrast, its ether analog is a poor activator and potential inhibitor of PKC and its downstream effectors. Furthermore, the ether linkage confers resistance to metabolism by key enzymes like DGKε, suggesting a longer cellular half-life and the potential for distinct biological activities. These differences highlight the critical importance of the sn-1 ester linkage for the canonical signaling functions of diacylglycerols and open avenues for the development of novel therapeutic agents that can selectively modulate these pathways by mimicking either the ester or the ether-linked structures. Further research into the unique biological roles of ether-linked diacylglycerols is warranted to fully elucidate their functions in health and disease.
References
- 1. Alkyl analogs of diacylglycerol as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkyl-linked diglycerides inhibit protein kinase C activation by diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Proper Disposal Procedures for 1,2-Dioleoyl-3-arachidoylglycerol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the disposal of 1,2-Dioleoyl-3-arachidoylglycerol, a triglyceride used in various research and development applications. While this specific compound is not classified as hazardous, adherence to established protocols for non-hazardous chemical waste is mandatory to protect personnel and the environment.
Hazard Assessment
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It poses no significant fire, reactivity, or immediate health risks. However, it is crucial to handle all laboratory chemicals with care and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize any potential for contact.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Standard laboratory coat |
Disposal Procedures
The appropriate disposal method for this compound and its associated waste depends on the form of the waste (neat compound, solutions, or contaminated materials) and the specific regulations of your institution and local authorities. Always prioritize waste minimization in your experimental design.
Step 1: Waste Identification and Segregation
Properly identify and segregate the waste stream containing this compound. Do not mix non-hazardous waste with hazardous waste, as this will necessitate treating the entire mixture as hazardous.
Step 2: Disposal of Neat or Expired this compound
For the pure, unused, or expired compound, the recommended disposal route is through your institution's chemical waste program.
-
Containerization : Place the original vial or a securely sealed and compatible container into a larger, labeled waste container designated for non-hazardous chemical solids or oils.
-
Labeling : Clearly label the waste container with "Non-Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
Collection : Arrange for pickup by your institution's EHS or a licensed chemical waste disposal contractor.
Step 3: Disposal of Solutions Containing this compound
The disposal of solutions will depend on the solvent used.
-
Aqueous Solutions : For dilute, non-hazardous aqueous solutions, drain disposal may be an option, but only with prior approval from your institution's EHS department . They will assess the concentration and local wastewater regulations. If approved, flush with copious amounts of water.
-
Organic Solvent Solutions : If this compound is dissolved in a flammable or hazardous organic solvent, it must be treated as hazardous waste.
-
Containerization : Collect the solution in a designated, properly vented, and sealed container for flammable liquid waste.
-
Labeling : Label the container with "Hazardous Waste," the full chemical names of all components (including the solvent and solute), and their approximate percentages.
-
Collection : Arrange for pickup through your institution's hazardous waste program.
-
Step 4: Disposal of Contaminated Labware and Debris
For items such as pipette tips, tubes, and gloves that are contaminated with this compound:
-
Decontamination : If possible, rinse the items with a suitable solvent. The rinsate should be collected and disposed of as described in Step 3.
-
Solid Waste : If not grossly contaminated, these items can typically be disposed of in the regular laboratory solid waste stream. However, if they are saturated with the compound or a hazardous solvent, they should be placed in a sealed bag and disposed of through the chemical waste program.
-
Empty Containers : The original container of this compound, once empty, should have its label defaced and can then be discarded in the regular laboratory glass or solid waste, in accordance with institutional policies.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates waste disposal under the Resource Conservation and Recovery Act (RCRA). Non-hazardous waste is regulated under Subtitle D of RCRA. It is imperative to comply with all federal, state, and local regulations, as well as your institution's specific policies, which are designed to meet these legal requirements. The Occupational Safety and Health Administration (OSHA) also sets standards for the safe handling of chemicals in the workplace.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
Essential Safety and Operational Guide for 1,2-Dioleoyl-3-arachidoylglycerol
This document provides immediate, essential safety and logistical information for laboratory professionals handling 1,2-Dioleoyl-3-arachidoylglycerol. It includes detailed operational and disposal plans to ensure safe and efficient laboratory practices.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] Standard laboratory safety protocols are sufficient to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, adherence to standard laboratory PPE is mandatory to prevent contamination and ensure good laboratory practice.
| Protective Equipment | Specification and Use |
| Eye Protection | Chemical safety glasses are required to protect against accidental splashes. |
| Hand Protection | Disposable nitrile gloves are recommended to prevent skin contact.[2] If contact occurs, gloves should be removed immediately, and hands should be washed. |
| Body Protection | A standard lab coat should be worn to protect personal clothing from contamination.[2] |
| Respiratory Protection | Not generally required as the substance is an oil with low volatility.[1] Work in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including pipettes, tubes, and waste containers, readily accessible.
-
Personal Protective Equipment : Put on all required PPE as detailed in the table above.
-
Handling :
-
Work in a well-ventilated laboratory space.
-
Given its form as an oil, handle it carefully to avoid spills.[3]
-
Use appropriate calibrated pipettes for accurate measurement and to minimize contact.
-
Avoid direct contact with skin and eyes.
-
-
Storage : Store in a tightly sealed container in a cool, dry place as recommended on the product insert.
-
Accidental Release : In the event of a spill, absorb the oil with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its containers should follow institutional and local guidelines for non-hazardous laboratory waste.[4][5][6][7]
-
Unused Product : Unused or waste material should be disposed of as non-hazardous chemical waste. Since it is an oil, it should not be poured down the drain.[5] It should be collected in a designated, sealed container for chemical waste disposal.
-
Empty Containers : Empty containers may be placed in the regular trash, provided they are free of any residual liquid.[5] Labels on the container should be defaced or removed.[5]
-
Contaminated Materials : Any materials used to clean up spills (e.g., absorbent pads, gloves) should be placed in a sealed bag and disposed of as solid waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
